1-Isopropyl-1H-1,2,4-triazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-4-6-3-7-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUDLGSHURRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509257 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63936-02-7 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-Isopropyl-1H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-1,2,4-triazole
Abstract
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability and versatile bonding capabilities.[1] This guide provides a comprehensive technical overview of this compound, a specific N-substituted derivative. Given the scarcity of published experimental data for this particular molecule, this document serves as both a predictive analysis based on the well-characterized parent compound, 1H-1,2,4-triazole, and a methodological guide for its empirical determination. We will explore the synthesis, structural elucidation, and the core physicochemical properties—melting/boiling points, solubility, pKa, and logP—that are critical for its application in drug discovery and materials science. Each section is designed to provide researchers with the causal reasoning behind experimental choices and robust, self-validating protocols for characterization.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The five-membered heterocyclic 1,2,4-triazole ring is a fundamental structural motif in a vast array of biologically active compounds.[2] Its unique arrangement of three nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, contributing to favorable interactions with biological targets and improved pharmacokinetic profiles.[3][4] This has led to the successful development of numerous therapeutic agents across various domains.[5][6][7]
Prominent examples of drugs incorporating the 1,2,4-triazole moiety include:
-
Antifungals: Fluconazole and Itraconazole, which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical component in cell membrane synthesis.[8]
-
Anticancer Agents: Letrozole and Anastrozole, used in breast cancer therapy as aromatase inhibitors.[8][9]
-
Antivirals: Ribavirin, a broad-spectrum antiviral agent.[8][10]
The subject of this guide, this compound, features an isopropyl group substituted at the N1 position. This substitution is anticipated to significantly alter the physicochemical properties relative to the parent 1H-1,2,4-triazole. Specifically, the loss of the N-H proton eliminates key intermolecular hydrogen bonding, while the addition of the lipophilic isopropyl group will increase its nonpolar character. Understanding these modified properties is paramount for predicting the molecule's behavior in both biological and chemical systems.
Synthesis and Structural Elucidation
A prerequisite to characterizing the physicochemical properties of a novel or poorly documented compound is its unambiguous synthesis and structural confirmation. The most direct and regioselective pathway to this compound is the N-alkylation of the parent 1H-1,2,4-triazole.
2.1. Rationale for Synthetic Approach
The alkylation of 1H-1,2,4-triazole can potentially occur at the N1 or N4 positions. However, literature indicates that using a base such as sodium ethoxide in an alcohol solvent favors regioselective alkylation at the N1 position.[11] This method provides a reliable and high-yielding route to the desired isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
Solubility Profile of 1-Isopropyl-1H-1,2,4-triazole in Organic Solvents: A Theoretical and Practical Guide
An In-Depth Technical Guide for Researchers
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of 1-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific substituted triazole, this document synthesizes foundational principles of physical organic chemistry with data from the parent 1H-1,2,4-triazole scaffold. We will explore the anticipated effects of the N-isopropyl substitution on the molecule's physicochemical properties and predict its solubility behavior across a range of common organic solvents. Critically, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate robust, publication-quality data.
Introduction: The Central Role of Solubility in Drug Development
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, particularly in the antifungal and anticancer domains.[1][2] Its utility stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its ability to act as a key pharmacophore.[1][2] When developing novel triazole derivatives such as this compound, a thorough understanding of their solubility is not merely an academic exercise; it is a cornerstone of successful drug development.
Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dose-response relationships, and difficulties in creating viable formulations for in vivo studies.[3][4] Therefore, characterizing the solubility of a lead compound in various organic solvents is an essential early-stage activity. Organic solvents are not only used in synthesis and purification but are also critical for formulation, analytical method development, and various in vitro and in vivo screening assays.
This guide addresses the solubility of this compound by first establishing a theoretical framework and then providing a practical, actionable methodology for its empirical determination.
Physicochemical Landscape: From the Parent Triazole to its Isopropyl Derivative
To predict the solubility of this compound, we must first understand the properties of the parent 1H-1,2,4-triazole and then extrapolate the influence of the isopropyl substituent.
The Parent Scaffold: 1H-1,2,4-triazole
The parent 1H-1,2,4-triazole is a polar, aromatic heterocycle.[1][5] Its key properties influencing solubility are:
-
Polarity and Hydrogen Bonding: The presence of three nitrogen atoms and an N-H group makes the molecule highly polar. The N-H proton is acidic (pKa ≈ 10.26), allowing it to act as a hydrogen bond donor.[1][5] The lone pairs on the other nitrogen atoms can act as hydrogen bond acceptors.[2] This dual capability is a primary reason for its high solubility in polar, protic solvents like water and alcohols.[1][2][6]
-
Known Solubility: 1H-1,2,4-triazole is highly soluble in water and also soluble in polar organic solvents such as ethanol, propanol, isopropanol, and ethyl acetate.[1][2]
The Influence of the 1-Isopropyl Group
The introduction of an isopropyl group at the N1 position fundamentally alters the molecule's physicochemical characteristics in two significant ways:
-
Elimination of Hydrogen Bond Donation: The substitution of the acidic N-H proton with a non-polar isopropyl group removes the molecule's ability to act as a hydrogen bond donor. This is a critical modification that will significantly decrease its affinity for highly polar, protic solvents.
-
Increased Lipophilicity: The isopropyl group is a small, branched alkyl chain that adds non-polar surface area to the molecule.[7][8][9] This increases its lipophilicity (hydrophobicity), which generally enhances solubility in non-polar or moderately polar aprotic solvents.[7][8] Alkyl groups enhance the hydrophobic character of a molecule, affecting its solubility in polar versus non-polar solvents.[7]
The interplay between the retained polarity of the triazole ring (which can still act as a hydrogen bond acceptor) and the increased lipophilicity of the isopropyl substituent will govern the overall solubility profile.
Predicted Solubility Profile of this compound
Based on the principles outlined above, a predicted qualitative solubility profile for this compound is presented below. This table serves as a hypothesis-driven guide for solvent selection in experimental work.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Non-polar, Aprotic | Low to Insoluble | The polarity of the triazole ring is too high for significant interaction with a purely non-polar solvent. |
| Toluene | Non-polar (Aromatic), Aprotic | Slightly Soluble | The aromatic character may offer some π-π stacking interactions, and the overall polarity is low, but the triazole core limits high solubility. |
| Dichloromethane (DCM) | Polar, Aprotic | Moderately to Highly Soluble | DCM can engage in dipole-dipole interactions with the polar triazole ring, and the isopropyl group's lipophilicity is compatible. |
| Ethyl Acetate | Polar, Aprotic | Moderately to Highly Soluble | The ester group can act as a hydrogen bond acceptor for solvent-solute interactions, and its polarity is well-matched. The parent triazole is soluble in ethyl acetate.[1] |
| Acetone | Polar, Aprotic | Highly Soluble | Acetone is a strong hydrogen bond acceptor and has sufficient polarity to solvate the triazole ring, while being compatible with the isopropyl group. The parent triazole is soluble in acetone.[2] |
| Isopropanol | Polar, Protic | Moderately Soluble | The solvent can act as a hydrogen bond donor to the triazole nitrogens. However, the loss of the solute's H-bond donation capability will reduce solubility compared to the parent triazole. The parent triazole is soluble in isopropanol.[1] |
| Ethanol | Polar, Protic | Moderately Soluble | Similar to isopropanol, ethanol can donate hydrogen bonds. The parent triazole is soluble in ethanol.[1][6] |
| Methanol | Polar, Protic | Slightly to Moderately Soluble | Methanol is more polar than ethanol and isopropanol. The increased lipophilicity of the isopropyl group may limit solubility in this highly polar solvent. |
| Water | Polar, Protic | Slightly Soluble to Insoluble | The loss of the N-H hydrogen bond donor capability and the addition of the hydrophobic isopropyl group will drastically reduce aqueous solubility compared to the highly soluble parent compound. |
Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical data is the gold standard. The most reliable method for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[10][11] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
2-4 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
Validated HPLC-UV or LC-MS system
Methodology:
-
Preparation of Vials:
-
To a glass vial, add an excess amount of solid this compound. "Excess" is critical; you must be able to visually confirm that undissolved solid remains at the end of the experiment. A starting point is 5-10 mg.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent.
-
Prepare each solvent condition in triplicate for statistical robustness.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator set to a consistent agitation speed.
-
Incubate at a constant temperature (typically 25 °C) for at least 24 hours. A 48-hour incubation is recommended to ensure equilibrium is reached, especially for compounds that dissolve slowly.[3][12]
-
Causality Check: The extended equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13] Kinetic solubility assays with shorter incubation times can overestimate true solubility.[3][10]
-
-
Sample Processing:
-
After incubation, visually confirm that excess solid remains. If not, the experiment is invalid for that vial, and you must restart with more solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.
-
Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.
-
Immediately dilute the aliquot in a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve. A 100-fold dilution is a common starting point.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant by applying the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
-
Mechanistic Insights: The Intermolecular Forces at Play
The solubility of a solute in a solvent is governed by the balance of intermolecular forces. The adage "like dissolves like" is a simplification of the principle that dissolution is favored when the energy required to break solute-solute and solvent-solvent interactions is compensated by the energy released from forming new solute-solvent interactions.
Diagram: Key Intermolecular Forces
Caption: Favorable and unfavorable intermolecular forces governing solubility.
For this compound, successful dissolution in a given solvent relies on:
-
Favorable Interactions:
-
Dipole-Dipole & Hydrogen Bond Acceptance: The polar triazole ring can interact favorably with the polar regions of a solvent. The nitrogen lone pairs can accept hydrogen bonds from protic solvents (like ethanol) or interact via dipole-dipole forces with aprotic polar solvents (like acetone).
-
van der Waals Forces: The non-polar isopropyl group will interact favorably with the non-polar alkyl regions of solvent molecules via transient London dispersion forces.
-
-
Unfavorable Interactions:
-
Dissolving in a highly polar solvent like water is disfavored because the non-polar isopropyl group would disrupt the strong hydrogen-bonding network of the water molecules (the hydrophobic effect).
-
Dissolving in a highly non-polar solvent like hexane is disfavored because the non-polar solvent cannot effectively solvate the polar triazole ring, making the solute-solute interactions stronger than the potential solute-solvent interactions.
-
A solvent that provides a balance, possessing both polar/hydrogen-bonding and non-polar characteristics (e.g., acetone, ethyl acetate, isopropanol), is most likely to be an effective solvent for this compound.
Conclusion
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. fiveable.me [fiveable.me]
- 9. omicsonline.org [omicsonline.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. enamine.net [enamine.net]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
Crystal Structure Analysis of 1-Isopropyl-1H-1,2,4-triazole Derivatives: From Synthesis to Supramolecular Insights
An In-Depth Technical Guide
Foreword: The Architectural Blueprint of a Molecule
In the realm of modern drug discovery and materials science, understanding the precise three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint for innovation. For researchers focused on 1,2,4-triazole derivatives—a class of compounds renowned for their broad pharmacological applications, particularly as potent antifungal agents—this structural insight is paramount.[1][2][3] The spatial arrangement of atoms, the subtle conformations, and the intricate web of intermolecular interactions dictate a compound's physical properties and its biological activity. A thorough crystal structure analysis provides the definitive data needed to understand structure-activity relationships (SAR), guide rational drug design, and secure intellectual property.[4][5][6]
This guide offers a comprehensive, field-proven workflow for the crystal structure analysis of 1-isopropyl-1H-1,2,4-triazole derivatives. We will journey from the initial synthesis and characterization to the gold-standard technique of single-crystal X-ray diffraction (SCXRD). We will then venture beyond simple structure determination to explore the supramolecular assembly through advanced techniques like Hirshfeld surface analysis and complementary computational modeling. Each section is designed not just to present a protocol, but to explain the causality behind our choices, ensuring a robust and self-validating analytical process.
Chapter 1: Prerequisite Chemistry: Synthesis and Spectroscopic Confirmation
Before any crystallographic analysis can commence, the chemical identity and purity of the target compound must be unequivocally established. The synthesis of this compound derivatives typically involves established heterocyclic chemistry routes, often starting from commercially available precursors and utilizing cyclization reactions.[7][8]
Following synthesis and purification (e.g., via column chromatography or recrystallization), a suite of spectroscopic techniques is employed for initial characterization.[9] These methods provide orthogonal confirmation of the molecular structure in its bulk, solution, or gas phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the covalent framework of the molecule, confirming the presence of the isopropyl group, the triazole ring, and any other substituents. 2D NMR techniques can further elucidate connectivity.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies characteristic functional groups by their vibrational frequencies, confirming the presence of key bonds within the molecule.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, confirming the elemental composition and molecular formula of the synthesized compound.[12]
Experimental Protocol 1: Synthesis and Characterization of a Model Derivative
This protocol outlines a general procedure for the synthesis of a substituted this compound derivative, followed by its characterization.
Step 1: Synthesis A common synthetic route involves the reaction of a corresponding intermediate with 1,2,4-triazole. For example, a key intermediate can be prepared and subsequently reacted with 1,2,4-triazole in a solvent like DMF to achieve the final product through a substitution reaction.[7]
Step 2: Work-up and Purification
-
Upon reaction completion (monitored by TLC), the reaction mixture is quenched.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to achieve >98% purity.
Step 3: Spectroscopic Analysis
-
NMR: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
FT-IR: Obtain the infrared spectrum of the purified solid.
-
HRMS: Analyze the sample using ESI-MS to confirm the molecular weight and formula.
Chapter 2: The Crucial Interlude: Growing the Perfect Crystal
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A suitable crystal is a single, well-ordered lattice, typically 0.1-0.3 mm in size, free of cracks and defects.[13] Growing such crystals can be more of an art than a science, often requiring patience and empirical optimization.
The underlying principle is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered fashion. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature or in the presence of a more soluble co-solvent.[14]
Experimental Protocol 2: Single Crystal Growth
Method: Slow Evaporation
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined, single crystals.
Troubleshooting:
-
No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or prepare a more concentrated solution. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[14]
-
Formation of Powder/Microcrystals: Crystallization is occurring too rapidly. Slow down the evaporation rate (fewer pinholes) or use a solvent system in which the compound is slightly less soluble.
-
Oiling Out: The compound's melting point may be lower than the solvent's boiling point, or the concentration is too high. Dilute the solution or switch to a lower-boiling point solvent.[14]
Chapter 3: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular lattice.[13][17] The resulting diffraction pattern of spots is then used to reconstruct a 3D model of the molecule's electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[18][19]
Diagram: SCXRD Experimental Workflow
Below is a diagram illustrating the logical flow from crystal to final structure.
Caption: Workflow for 1,2,4-triazole structure validation via X-ray crystallography.
Experimental Protocol 3: SCXRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray diffractometer. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam, recording the intensity and position of thousands of reflections at a controlled temperature (often 100 K to reduce thermal motion).[15]
-
Data Processing: The raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.[16]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit, resulting in the final, precise crystal structure.[13] The final structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).[20][21]
Data Presentation: Crystallographic Data Table
All quantitative crystallographic data should be summarized in a standardized table for clarity and comparison.
| Parameter | Example: Derivative A | Example: Derivative B |
| Chemical Formula | C₁₀H₁₃N₃O | C₁₂H₁₅N₃S |
| Formula Weight | 191.23 | 233.34 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pca2₁ |
| a (Å) | 8.148(2) | 10.234(3) |
| b (Å) | 7.918(2) | 9.876(2) |
| c (Å) | 25.774(5) | 12.543(4) |
| α (°) | 90 | 90 |
| β (°) | 92.98(4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1658.1(7) | 1269.8(6) |
| Z (molecules/unit cell) | 4 | 4 |
| Density (calculated, g/cm³) | 1.532 | 1.221 |
| R₁ (final R-factor) | 0.045 | 0.051 |
| wR₂ (final R-factor) | 0.123 | 0.145 |
| CCDC Deposition Number | XXXXXXX | YYYYYYY |
| (Note: Data is hypothetical for illustrative purposes, but formatted based on published structures[22][23]) |
Chapter 4: Beyond the Covalent Bond: Visualizing Intermolecular Interactions with Hirshfeld Surface Analysis
While SCXRD provides the precise location of atoms, it does not intuitively visualize the forces holding the molecules together in the crystal lattice. Hirshfeld surface analysis is a powerful computational tool that maps intermolecular interactions in a visually informative way.[24][25] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density into regions belonging to each molecule.[26] By mapping properties onto this surface, we can identify and quantify all intermolecular close contacts simultaneously.[27]
Key properties mapped onto the surface include:
-
d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[27] Intense red spots indicate key interactions like hydrogen bonds.
-
2D Fingerprint Plots: These plots summarize all the interactions across the surface, providing a quantitative percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) to the overall crystal packing.[24][28]
Diagram: Hirshfeld Analysis Logic
Caption: Logical flow for performing Hirshfeld surface analysis from a CIF file.
Experimental Protocol 4: Hirshfeld Surface Analysis
-
Input Data: Use the Crystallographic Information File (CIF) generated from the SCXRD structure refinement.
-
Software: Employ a program like CrystalExplorer to perform the analysis.[27]
-
Surface Generation: Load the CIF file and generate the Hirshfeld surface for the molecule of interest.
-
Mapping: Map the d_norm property onto the surface to visualize close contacts. Identify the red spots corresponding to the most significant interactions.
-
Fingerprint Analysis: Generate the 2D fingerprint plot. Decompose the plot to quantify the percentage contribution of each atom···atom contact type to the overall surface.
Chapter 5: The Theoretical Counterpart: DFT for Structural and Electronic Insights
Density Functional Theory (DFT) is a quantum chemical method that serves as an excellent complement to experimental crystallographic data.[29][30] By performing DFT calculations, we can:
-
Validate Experimental Geometry: An optimized molecular geometry in the gas phase can be calculated and compared with the solid-state structure from SCXRD. Differences can reveal the effects of crystal packing forces on molecular conformation.[31]
-
Analyze Electronic Properties: DFT allows for the calculation of properties that are not directly accessible from diffraction data. The Molecular Electrostatic Potential (MEP) surface, for instance, maps regions of positive and negative electrostatic potential onto the electron density, revealing sites prone to electrophilic or nucleophilic attack.[32] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and stability.[29]
Experimental Protocol 5: DFT Calculations
-
Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.
-
Computational Software: Utilize a quantum chemistry package such as Gaussian or ORCA.
-
Calculation Setup:
-
Execution:
-
Perform a geometry optimization calculation to find the molecule's lowest energy conformation in the gas phase.
-
Following optimization, perform single-point energy calculations to derive the MEP, HOMO, and LUMO properties.
-
-
Analysis: Compare the optimized bond lengths and angles with the SCXRD data. Visualize the MEP surface and analyze the HOMO-LUMO energy gap.
Conclusion: An Integrated Approach to Molecular Architecture
The comprehensive structural analysis of this compound derivatives is a multi-faceted process that integrates synthesis, crystallization, definitive experimental analysis, and theoretical calculations. By combining the unparalleled precision of Single-Crystal X-ray Diffraction with the insightful visualization of Hirshfeld surface analysis and the electronic property mapping of Density Functional Theory, researchers can build a complete and robust understanding of their molecules. This detailed architectural blueprint is indispensable for elucidating structure-activity relationships, optimizing compounds for enhanced biological efficacy, and ultimately accelerating the journey from the laboratory bench to transformative new medicines and materials.[5][33]
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofbabylon.com [journalofbabylon.com]
- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijbr.com.pk [ijbr.com.pk]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. pulstec.net [pulstec.net]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. Search - Access Structures [ccdc.cam.ac.uk]
- 22. asianpubs.org [asianpubs.org]
- 23. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 25. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 26. crystalexplorer.net [crystalexplorer.net]
- 27. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. irjweb.com [irjweb.com]
- 30. jocpr.com [jocpr.com]
- 31. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 33. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of triazole-based antifungal compounds
An In-Depth Technical Guide to the Mechanism of Action of Triazole-Based Antifungal Compounds
Abstract
Triazole-based compounds represent a cornerstone of modern antifungal therapy, indispensable in the management of both superficial and life-threatening systemic mycoses.[1] Their clinical efficacy is rooted in a highly specific and potent mechanism of action targeting a crucial enzyme in the fungal cell's sterol biosynthesis pathway. This guide provides a detailed technical examination of this mechanism, from the initial molecular interaction to the downstream cellular consequences. It further explores the established methodologies for investigating this action and the molecular strategies fungi have evolved to circumvent it, offering a comprehensive resource for professionals engaged in antifungal research and development.
The Central Target: Ergosterol and the Fungal Cell Membrane
The viability of fungal cells is critically dependent on the integrity and functionality of their cell membrane. The dominant sterol component of this membrane is ergosterol, a molecule not found in mammalian cells, which instead utilize cholesterol.[2] Ergosterol is paramount for maintaining membrane fluidity, regulating the activity of membrane-bound proteins, and ensuring a stable permeability barrier.[3][4][5] Its unique presence in fungi makes the ergosterol biosynthesis pathway an ideal target for selective antifungal therapy, minimizing off-target effects in the human host.[2]
The synthesis of ergosterol is a complex, multi-step metabolic process involving over 20 enzymes.[2] Triazole antifungals intervene at a critical juncture in this pathway.
Ergosterol Biosynthesis Pathway
The following diagram outlines the key enzymatic steps leading to the production of ergosterol, highlighting the specific point of inhibition by triazole compounds.
Caption: The Ergosterol Biosynthesis Pathway and the Triazole Inhibition Point.
The Molecular Interaction: Inhibition of Lanosterol 14α-Demethylase
The primary molecular target of all triazole antifungal drugs is lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme.[6][7] This enzyme is encoded by the ERG11 gene in yeasts like Candida species and the cyp51A or cyp51B genes in molds such as Aspergillus fumigatus.[8][9]
Triazoles are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[6] The mechanism of inhibition is a highly specific and high-affinity interaction within the enzyme's active site:
-
Heme Coordination: One of the nitrogen atoms (N4) of the triazole ring binds directly to the sixth coordination position of the heme iron atom located at the catalytic center of the CYP51 enzyme.[10]
-
Substrate Mimicry: The overall structure of the triazole molecule allows it to fit snugly within the hydrophobic active site, which normally accommodates the natural substrate, lanosterol.
-
Competitive Inhibition: This tight binding competitively blocks lanosterol from accessing the active site, thereby halting the demethylation process.[5][9] The inhibition is potent and, under many conditions, can be considered functionally irreversible.[11]
Diagram of CYP51 Inhibition
Caption: Triazole binding to the heme iron in the CYP51 active site.
Downstream Biochemical and Cellular Consequences
The inhibition of lanosterol 14α-demethylase triggers a cascade of detrimental events for the fungal cell, primarily through two synergistic mechanisms:
-
Ergosterol Depletion: The most direct consequence is the cessation of ergosterol production.[4] The lack of this vital sterol compromises the structural integrity of the cell membrane, leading to increased permeability, altered fluidity, and the malfunction of essential membrane-bound enzymes, such as those involved in cell wall synthesis.[5]
-
Toxic Sterol Accumulation: The enzymatic block leads to the buildup of 14α-methylated sterol precursors, such as lanosterol and eburicol.[3][12] These methylated sterols are toxic to the cell. Their incorporation into the membrane further disrupts its architecture, exacerbating the loss of normal function and leading to cell growth arrest.[4]
This dual-pronged assault ultimately results in a fungistatic effect, meaning the triazoles inhibit fungal growth and proliferation rather than directly killing the cells.[13]
Methodologies for Mechanistic Investigation
Validating the mechanism of action of novel triazole compounds or investigating resistance requires robust experimental protocols.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27/M38)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serially dilute the triazole compound in a 96-well microtiter plate to create a range of concentrations. Include a drug-free growth control well and a sterility control well.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and the growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or as required for molds.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
Protocol 2: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides direct biochemical evidence of CYP51 inhibition by measuring the relative amounts of ergosterol and its precursors.[14]
Methodology:
-
Fungal Culture: Grow the fungal isolate in a suitable broth medium to mid-logarithmic phase.
-
Drug Exposure: Treat the culture with the triazole compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for several hours. An untreated culture serves as the control.
-
Saponification: Harvest the fungal cells by centrifugation. Resuspend the pellet in alcoholic potassium hydroxide and heat at 80-90°C for 1-2 hours to saponify cellular lipids and release non-saponifiable sterols.
-
Sterol Extraction: Cool the mixture and extract the sterols using a non-polar solvent like n-heptane or hexane. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Silylate the sterol extracts by adding a derivatizing agent (e.g., BSTFA with 1% TMCS) and heating to convert sterols into their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The different sterols will separate based on their retention times, and their mass spectra will allow for identification and quantification.
-
Data Analysis: Compare the sterol profiles of the treated and untreated samples. Successful CYP51 inhibition is confirmed by a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated precursor) peak.
Experimental Workflow for Sterol Analysis
Caption: Workflow for analyzing fungal sterol composition via GC-MS.
The Challenge of Resistance
The widespread use of triazoles has inevitably led to the emergence of resistance, a growing clinical concern.[8] Fungi employ several key strategies to overcome the action of these drugs.
| Resistance Mechanism | Description | Key Genes Involved |
| Target Site Modification | Point mutations in the CYP51 enzyme reduce the binding affinity of the triazole drug, rendering it less effective.[9][15] | ERG11, cyp51A, cyp51B[16] |
| Target Overexpression | Increased production of the CYP51 enzyme, often due to tandem repeat insertions in the gene's promoter region, requiring higher drug concentrations to achieve inhibition.[15][17] | ERG11, cyp51A[17] |
| Efflux Pump Upregulation | Overexpression of membrane transporter proteins that actively pump the triazole drug out of the cell, reducing its intracellular concentration.[15][18] | CDR1, CDR2 (ABC transporters), MDR1 (MFS transporters)[15] |
| Pathway Alteration / Bypass | Mutations in other enzymes in the sterol pathway can lead to the production of alternative membrane sterols or reduce the accumulation of toxic precursors.[8] | ERG3, ERG5, ERG6 |
Conclusion
The mechanism of action of triazole antifungals is a well-defined and elegant example of targeted chemotherapy. By specifically inhibiting lanosterol 14α-demethylase, these drugs disrupt the delicate balance of sterol synthesis, leading to ergosterol depletion and the accumulation of toxic precursors, which collectively arrest fungal growth. This specific targeting of a fungal-exclusive pathway ensures a high therapeutic index. However, the plasticity of the fungal genome presents the ongoing challenge of resistance. A thorough understanding of this core mechanism, the methods used to study it, and the escape strategies employed by pathogens is fundamental for the development of next-generation antifungals and for sustaining the clinical utility of this vital drug class.
References
- 1. Triazole antifungals: Significance and symbolism [wisdomlib.org]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 13. Fungistatics - Wikipedia [en.wikipedia.org]
- 14. davidmoore.org.uk [davidmoore.org.uk]
- 15. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. jptcp.com [jptcp.com]
An In-depth Technical Guide to the In Silico Modeling and Computational Analysis of 1-Isopropyl-1H-1,2,4-triazole
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational methodologies applied to the study of 1-Isopropyl-1H-1,2,4-triazole. As a derivative of the versatile 1,2,4-triazole scaffold, this molecule holds potential for diverse applications in medicinal chemistry and materials science.[1] The 1,2,4-triazole ring is a key pharmacophore in numerous clinically approved drugs, valued for its metabolic stability and its capacity to engage in various non-covalent interactions such as hydrogen bonding, dipole-dipole, and π-stacking interactions.[2][3] This document will detail the rationale and execution of in silico techniques to elucidate the structural, electronic, and interactive properties of this compound, thereby guiding its potential development.
Foundational Analysis: Structural and Electronic Characterization
A foundational understanding of a molecule's intrinsic properties is paramount before exploring its interactions with biological targets. For this compound, we begin with quantum chemical methods to predict its geometry and electronic profile.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, providing a balance between computational cost and accuracy.[1] It allows us to determine optimized molecular geometries, electronic properties, and spectroscopic features, which are crucial for understanding the molecule's stability and reactivity.[1]
Experimental Protocol: DFT-Based Molecular Optimization and Property Calculation
-
Structure Preparation : The 2D structure of this compound is first sketched using a chemical drawing tool like ChemDraw or Marvin Sketch.[2] The structure is then converted to a 3D format.
-
Geometry Optimization :
-
Software : Gaussian, ORCA, or similar quantum chemistry software.
-
Method : B3LYP functional. This hybrid functional is widely used and provides a good balance of accuracy for organic molecules.
-
Basis Set : 6-311++G(d,p). This basis set is chosen to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms.
-
Rationale : The goal is to find the lowest energy conformation of the molecule. The isopropyl group's rotation relative to the triazole ring is a key degree of freedom that must be optimized to find the global minimum energy structure.
-
-
Property Calculation : Once the geometry is optimized, the following properties are calculated at the same level of theory:
-
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.[1]
-
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution and is invaluable for identifying regions prone to electrophilic or nucleophilic attack.
-
Dipole Moment and NBO Charges : These provide quantitative measures of the molecule's polarity and the partial charges on each atom, respectively, which are key for understanding potential intermolecular interactions.[4]
-
Interaction Analysis: Target-Ligand Binding
A primary application for a novel triazole derivative is in drug discovery, where it may act as an inhibitor or modulator of a biological target. Molecular docking and molecular dynamics simulations are the cornerstone techniques for predicting and analyzing these interactions.[2][5]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, typically as a binding energy score.[1]
Workflow for In Silico Target Screening and Molecular Docking
Caption: A typical workflow for molecular docking studies.
Experimental Protocol: Molecular Docking of this compound
-
Ligand Preparation :
-
The optimized 3D structure from the DFT calculations is used as the starting point.
-
Software like OpenBabel or the utilities within docking suites are used to assign appropriate protonation states (typically at pH 7.4) and partial charges (e.g., Gasteiger charges).[2] The structure is saved in a suitable format like .pdbqt.
-
-
Receptor Preparation :
-
A crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
-
Docking Execution :
-
Software : AutoDock Vina, Schrödinger's Glide, or similar.
-
Grid Box Definition : A grid box is defined to encompass the known active site of the receptor.[2]
-
Docking Run : The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a defined scoring function.
-
-
Results Analysis :
-
The output poses are ranked by their binding affinity scores (e.g., in kcal/mol).
-
The top-ranked poses are visually inspected using software like PyMOL or Discovery Studio to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.[2]
-
Table 1: Exemplary Molecular Docking Results for this compound against Hypothetical Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cytochrome P450 CYP121 | 2VEF | -7.8 | His85, Arg386, Phe282 |
| SARS-CoV-2 Main Protease | 6LU7 | -6.5 | Cys145, His41, Met165 |
| Candida albicans DHFR | 1AI9 | -8.2 | Ile7, Phe34, Ser62 |
Note: These are representative data to illustrate the output of a docking study.
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time in a simulated physiological environment.[2][5]
Experimental Protocol: MD Simulation of the Protein-Ligand Complex
-
System Setup :
-
The best-ranked docked pose of the this compound-protein complex is selected.
-
The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Simulation Execution :
-
Software : GROMACS, AMBER, or NAMD.
-
Force Field : A suitable force field for proteins (e.g., AMBERff14SB) and ligands (e.g., GAFF2) is chosen. Ligand parameters are generated using tools like Antechamber.
-
Minimization : The system's energy is minimized to remove steric clashes.
-
Equilibration : The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar) in NVT (constant volume) and NPT (constant pressure) ensembles.
-
Production Run : A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.[2]
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : To assess the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.
-
Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds identified in docking.
-
Binding Free Energy Calculation : Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the simulation trajectory, providing a more rigorous affinity estimate than docking scores.[2]
-
Workflow for Molecular Dynamics Simulation
Caption: A generalized workflow for MD simulation of a protein-ligand complex.
ADME Properties: Predicting Pharmacokinetic Profile
Early-stage prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development to identify candidates with favorable pharmacokinetics.
Protocol: In Silico ADME Prediction
-
Methodology : A variety of online tools and software packages (e.g., SwissADME, QikProp) can predict ADME properties based on the molecule's structure.[6]
-
Key Parameters Evaluated :
-
Lipophilicity (LogP) : Affects solubility and membrane permeability.
-
Aqueous Solubility (LogS) : Crucial for absorption.
-
Human Intestinal Absorption (HIA) : Predicts oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeability : Important for CNS-targeting drugs.
-
Cytochrome P450 (CYP) Inhibition : Predicts potential for drug-drug interactions.
-
Drug-Likeness : Evaluates compliance with rules like Lipinski's Rule of Five.
-
This comprehensive in silico evaluation provides a robust, multi-faceted profile of this compound. The insights gained from these computational studies are invaluable for guiding further experimental validation and rational design of more potent and selective derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Pathways for 1-Isopropyl-1H-1,2,4-triazole Analogs
Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The strategic introduction of substituents onto the triazole ring, particularly N-alkylation, is a critical step in modulating the pharmacological profile of these compounds. This in-depth technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-isopropyl-1H-1,2,4-triazole and its analogs. We will dissect foundational ring-forming reactions, address the critical challenge of regioselective N-alkylation, and present detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Section 1: Foundational Strategies for 1,2,4-Triazole Core Synthesis
The construction of the heterocyclic core is the first critical phase. Two classical named reactions, the Einhorn-Brunner and Pellizzari reactions, remain highly relevant for their directness, though they possess distinct advantages and limitations.[4]
The Einhorn-Brunner Reaction
First described by Alfred Einhorn and Karl Brunner, this reaction provides a direct and often regioselective route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][6][7]
Causality and Mechanistic Insight: The reaction's predictive power lies in its regioselectivity when using unsymmetrical imides.[3][7] The reaction proceeds via nucleophilic attack of the hydrazine on one of the imide's carbonyl carbons. This attack is favored at the more electrophilic carbonyl group. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[6][7][8] This principle allows for the targeted synthesis of specific isomers, a significant advantage in structure-activity relationship (SAR) studies.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-1-methyl-1H-1,2,4-triazole (Illustrative) This protocol is adapted from general procedures for the Einhorn-Brunner reaction.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (e.g., N-benzoyl-N-formylamide) (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 2-8 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Pour the solution slowly into a beaker of ice-cold water with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
The Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][9]
Causality and Mechanistic Insight: The mechanism is initiated by the nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon.[9][10] This is followed by a cascade of cyclization and dehydration steps to form the aromatic triazole ring.[10] Unlike the Einhorn-Brunner reaction, the Pellizzari reaction is not inherently regioselective when the acyl groups of the amide and acylhydrazide differ, which can lead to a mixture of products.[10] Furthermore, the typically high temperatures (>200°C) and long reaction times can reduce yields.[1][9] Modern modifications using microwave irradiation have been shown to dramatically shorten reaction times and improve yields, presenting a greener alternative.[1]
Caption: Generalized mechanism of the Pellizzari reaction.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazole This protocol is adapted from modern, microwave-assisted Pellizzari procedures.[1]
-
Preparation: In a microwave synthesizer vial, combine the appropriate acylhydrazide (1.0 eq), the nitrile or amide (1.1 eq), and potassium carbonate (1.1 eq).
-
Solvent: Add a high-boiling solvent such as n-butanol (e.g., 10 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 2 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product can typically be collected by simple filtration.
-
Purification: Wash the collected solid with a suitable solvent like ethanol to remove impurities and recrystallize if necessary to obtain the pure 1,2,4-triazole product.
Comparative Analysis of Core Synthesis Methods
| Feature | Einhorn-Brunner Reaction | Pellizzari Reaction |
| Starting Materials | Diacylamine (Imide) + Hydrazine | Amide + Acylhydrazide |
| Conditions | Acid-catalyzed, reflux | High heat (thermal) or microwave |
| Regioselectivity | Generally good and predictable[3][6][7] | Poor with unsymmetrical reagents[10] |
| Key Advantage | Controlled synthesis of specific isomers | Direct route from common starting materials |
| Key Disadvantage | Requires synthesis of imide precursor | High temperatures, potential for side products[9] |
Section 2: Regioselective N-Isopropylation of the 1,2,4-Triazole Ring
Once the 1,2,4-triazole core is formed, the introduction of the isopropyl group at the N1 position is the next crucial transformation. This step is complicated by the fact that the unsubstituted 1,2,4-triazole exists in two tautomeric forms, making both the N1 and N4 positions available for alkylation.[11] Uncontrolled alkylation often leads to a mixture of 1- and 4-substituted isomers, necessitating difficult purification.[12]
Caption: Competing pathways in the N-alkylation of 1,2,4-triazole.
Strategy: Direct Alkylation via Optimized Base Selection
The choice of base is paramount in directing the regioselectivity of the alkylation. While common bases like sodium hydroxide can be used, they often result in isomer ratios of approximately 90:10 (N1:N4) in the crude mixture.[12] A superior method involves the use of a strong, non-nucleophilic, sterically hindered base.
Causality and Mechanistic Insight: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an ideal choice.[12] Its steric bulk hinders it from acting as a competing nucleophile, while its strong basicity efficiently deprotonates the triazole. This combination provides a mild and synthetically simple method that consistently favors the formation of the thermodynamically more stable 1-substituted isomer.[12]
Detailed Experimental Protocol: DBU-Mediated N-Isopropylation of 1,2,4-Triazole This protocol is based on the findings of Cowden et al. for regioselective alkylation.[12]
-
Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under a nitrogen atmosphere, add DBU (1.1 eq) dropwise at room temperature (20°C).
-
Addition of Alkylating Agent: Slowly add 2-bromopropane (1.05 eq) to the stirring mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will contain a mixture of N1 and N4 isomers. The desired this compound can be isolated in high purity via silica gel chromatography.
Section 3: Conclusion and Future Outlook
The synthesis of this compound analogs is a multi-faceted process that hinges on two key stages: the initial construction of the heterocyclic core and the subsequent regiocontrolled N-alkylation. Classical methods like the Einhorn-Brunner and Pellizzari reactions provide robust, foundational routes to the triazole scaffold, with modern adaptations such as microwave-assisted synthesis enhancing their efficiency.[1][3] The critical challenge of achieving N1-selectivity during the isopropylation step can be effectively overcome through the rational selection of reaction conditions, most notably the use of sterically hindered, non-nucleophilic bases like DBU, which provides a reliable and high-yielding pathway to the desired isomer.[12] As the demand for novel therapeutic agents continues to grow, these fundamental strategies, coupled with emerging catalytic technologies, will enable the efficient and precise construction of diverse 1,2,4-triazole libraries for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Tautomeric Forms of Substituted 1,2,4-Triazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, integral to the structure and function of a multitude of therapeutic agents. The biological activity of these heterocyclic compounds is profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric forms of substituted 1,2,4-triazoles, offering a deep dive into the structural possibilities, the physicochemical factors governing their equilibrium, and the advanced analytical and computational methodologies for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of 1,2,4-triazole-based therapeutics.
The Dynamic Nature of 1,2,4-Triazoles: Understanding Prototropic Tautomerism
1,2,4-triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms and two carbon atoms. The mobility of a proton within the triazole ring system gives rise to different structural isomers known as tautomers, which exist in a dynamic equilibrium.[1] This phenomenon, termed prototropic tautomerism, is of paramount importance as the predominant tautomeric form dictates the molecule's three-dimensional structure, its hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[2]
The primary forms of tautomerism observed in substituted 1,2,4-triazoles are:
-
Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to the formation of 1H, 2H, and 4H tautomers. The position of the proton significantly alters the electronic distribution and steric profile of the molecule. For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form.[1]
-
Thione-Thiol and Keto-Enol Tautomerism: In 1,2,4-triazoles substituted with a mercapto (-SH) or hydroxyl (-OH) group, a second type of tautomerism exists. For instance, mercapto-substituted derivatives can exist in either the thione (C=S) or thiol (C-S-H) form. Similarly, hydroxyl-substituted analogs can exist in keto (C=O) or enol (C-O-H) forms.
The interplay of these tautomeric forms creates a complex equilibrium that is highly sensitive to the surrounding environment and the nature of the substituents on the triazole ring.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the different tautomeric forms of a substituted 1,2,4-triazole is governed by a combination of intrinsic and extrinsic factors:
-
Electronic Effects of Substituents: The nature and position of substituents on the triazole ring play a pivotal role in determining the most stable tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms. For example, in 3-amino-1,2,4-triazole, theoretical and physical studies indicate the stability order to be 1H > 2H > 4H.[1] Conversely, for 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is the most stable.[1]
-
Solvent Polarity: The polarity of the solvent can significantly influence the tautomeric equilibrium by differentially solvating the various tautomers. Polar solvents may favor the more polar tautomer, while nonpolar solvents will favor the less polar form. This is a critical consideration in both chemical reactions and biological systems.
-
Temperature: Temperature can affect the position of the tautomeric equilibrium. As the interconversion between tautomers is an equilibrium process, a change in temperature will shift the equilibrium according to Le Chatelier's principle.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can strongly favor a particular tautomeric form by providing additional stabilization.
Experimental and Computational Characterization of Tautomers
A multi-faceted approach that combines experimental techniques with computational modeling is essential for the unambiguous characterization of the tautomeric forms of substituted 1,2,4-triazoles.
Experimental Methodologies
A synergistic application of various spectroscopic and crystallographic techniques provides a comprehensive understanding of the tautomeric landscape.
NMR is a powerful tool for studying tautomeric equilibria in solution.[2] The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the electronic environment, which differs between tautomers.
Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the substituted 1,2,4-triazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and integration of the N-H protons and any protons on the triazole ring. The N-H proton signal in 1,2,4-triazole-3-thiones, for instance, typically appears in the 13-14 ppm range.[2]
-
If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals for each tautomer may be observed. The ratio of the integrals of these signals can provide a quantitative measure of the tautomer populations.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the triazole ring carbons are indicative of the predominant tautomeric form. For example, the C=S carbon in the thione tautomer of a mercapto-1,2,4-triazole typically resonates around 169 ppm.[2]
-
-
2D NMR Experiments:
-
Perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of proton and carbon signals to the specific tautomeric structures.[3]
-
-
Data Analysis:
-
Compare the experimental chemical shifts with those predicted by computational methods (see Section 3.2) for each possible tautomer to aid in structural assignment.
-
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the precise location of protons, thereby definitively identifying the tautomeric form present in the crystal.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, including those of the hydrogen atoms, which will unequivocally identify the tautomeric form in the solid state.
-
Analysis of Intermolecular Interactions: Analyze the crystal packing to identify and characterize intermolecular interactions such as hydrogen bonding and π-π stacking, which can provide insights into the forces that stabilize the observed tautomer in the solid state.
UV/Vis and IR spectroscopy are valuable complementary techniques for tautomer analysis.
Protocol for UV/Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Spectrum Acquisition: Record the UV/Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Interpretation: Different tautomers will exhibit distinct electronic transitions, resulting in different absorption maxima (λmax). For example, in 5-substituted-3-mercapto-1,2,4-triazoles, the thione form is characterized by an absorption maximum in the 288-298 nm range, which is attributed to the C=S chromophore.[2]
Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a suitable substrate.
-
Spectrum Acquisition: Record the IR spectrum.
-
Data Interpretation: The presence or absence of specific vibrational bands can help distinguish between tautomers. For thione-thiol tautomerism, the C=S stretching vibration (around 1166-1258 cm⁻¹) is characteristic of the thione form, while the S-H stretching vibration (around 2550-2700 cm⁻¹) indicates the presence of the thiol form.[2][4] N-H stretching vibrations are typically observed near 3250 cm⁻¹ and 3350 cm⁻¹.[2]
Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[5][6]
Workflow for Computational Analysis:
-
Model Building: Construct 3D models of all possible tautomers of the substituted 1,2,4-triazole.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer using a suitable level of theory. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable method for this purpose.[7][8]
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD) to predict the relative stabilities of tautomers in various environments.[6]
-
Spectra Simulation: Simulate NMR chemical shifts, UV/Vis absorption spectra, and IR vibrational frequencies for each tautomer.
-
Comparison with Experimental Data: Compare the calculated data with the experimental results to identify the predominant tautomer(s) and to validate the computational model.
The following diagram illustrates an integrated workflow for the comprehensive analysis of tautomerism in substituted 1,2,4-triazoles.
Caption: Integrated workflow for the analysis of tautomerism in substituted 1,2,4-triazoles.
Tautomerism in Action: Case Studies in Drug Development
The tautomeric state of a 1,2,4-triazole-containing drug can have profound implications for its pharmacological activity. Different tautomers can exhibit distinct binding affinities for their biological targets due to differences in their shape, hydrogen bonding patterns, and electrostatic properties.
Case Study: Ribavirin
Ribavirin is a broad-spectrum antiviral agent with a 1,2,4-triazole carboxamide structure. Its mechanism of action is multifaceted and is thought to involve the modulation of the host immune response and direct inhibition of viral replication.[9] The tautomeric forms of ribavirin are crucial for its biological activity, as they can influence its ability to be recognized and metabolized by host and viral enzymes.[10] The different tautomers can mimic natural purine nucleosides, leading to the inhibition of viral RNA polymerases and the induction of lethal mutagenesis in the viral genome.[9]
Case Study: Voriconazole
Voriconazole is a triazole antifungal agent used to treat serious fungal infections. Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. The tautomeric state of the 1,2,4-triazole ring in voriconazole is critical for its binding to the active site of the enzyme. The specific arrangement of hydrogen bond donors and acceptors presented by the dominant tautomer is crucial for the high-affinity interaction that leads to potent antifungal activity.
Case Study: Letrozole
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. It functions by blocking the enzyme aromatase, which is responsible for the final step in estrogen biosynthesis. The 1,2,4-triazole moiety of letrozole coordinates to the heme iron atom in the active site of aromatase, thereby inhibiting its activity. The tautomeric form of the triazole ring dictates the precise geometry and electronic properties required for this coordination, highlighting the importance of tautomerism in its mechanism of action.
Synthetic Strategies for Substituted 1,2,4-Triazoles
A variety of synthetic methods are available for the preparation of substituted 1,2,4-triazoles, with the choice of method often depending on the desired substitution pattern.
Pellizzari Reaction
The Pellizzari reaction is a classic method for the synthesis of 3,5-disubstituted 1,2,4-triazoles from the condensation of an amide with a carbohydrazide.[11] While effective, this reaction often requires high temperatures and can result in moderate yields.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of 1,2,4-triazoles.[12][13] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.
General Protocol for Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles:
-
Reactant Mixture: In a microwave reaction vessel, combine the appropriate hydrazide (1 equivalent) and nitrile (1.1 equivalents) in a suitable solvent such as n-butanol.
-
Base Addition: Add a base, such as potassium carbonate (1.1 equivalents).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 150 °C) for a short duration (e.g., 2 hours).
-
Work-up: After cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization.
Conclusion and Future Perspectives
Tautomerism is a fundamental concept with profound implications for the chemical and biological properties of substituted 1,2,4-triazoles. A thorough understanding of the factors that govern tautomeric equilibria is essential for the rational design and development of novel therapeutic agents and functional materials. The integrated application of advanced spectroscopic, crystallographic, and computational methods provides a powerful toolkit for the comprehensive characterization of these dynamic systems. As our understanding of the intricate interplay between tautomerism and biological activity continues to grow, so too will our ability to harness this phenomenon to create more effective and selective 1,2,4-triazole-based drugs.
References
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azoles [are.iqm.csic.es]
- 9. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 12. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Literature review of 1-Isopropyl-1H-1,2,4-triazole and its analogs
An In-Depth Guide to 1-Isopropyl-1H-1,2,4-triazole and its Analogs: Synthesis, Therapeutic Applications, and Future Perspectives
Executive Summary
The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, including hydrogen bonding capacity, dipole character, and metabolic stability, establish it as a "privileged scaffold."[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 1,2,4-triazole analogs, with a particular focus on derivatives featuring the 1-isopropyl substitution. These compounds form the backbone of numerous clinically important drugs, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, and enzyme-inhibiting properties.[4][5] We will delve into detailed synthetic protocols, analyze their mechanisms of action, and explore future directions for the development of novel therapeutics based on this versatile chemical core.
The 1,2,4-Triazole Scaffold: A Pillar of Medicinal Chemistry
The 1,2,4-triazole nucleus (C₂H₃N₃) is an aromatic heterocycle that exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[1][6] Its ability to act as an isostere for amide, ester, and carboxylic acid groups allows it to engage with biological receptors with high affinity, making it a cornerstone in drug design.[1] This scaffold is integral to a wide array of clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, the anticancer drug letrozole, and the antiviral ribavirin, highlighting its therapeutic versatility.[1][6][7]
The unique properties of the triazole ring enable it to serve as a pharmacophore that can be strategically modified to optimize potency, selectivity, and pharmacokinetic profiles.[3] Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors, facilitating robust interactions with enzyme active sites and other biological targets.[3]
Synthesis of 1,2,4-Triazole Analogs
The construction of the 1,2,4-triazole core can be achieved through various synthetic methodologies. Microwave-assisted synthesis has gained traction for reducing reaction times and improving yields.[8][9] Common approaches involve the cyclization of key intermediates like thiosemicarbazides or the reaction of hydrazides with isothiocyanates.[3]
Experimental Protocol 1: General Synthesis of 4-Aryl-5-substituted-3-mercapto-1,2,4-triazoles
This protocol describes a common two-step method for synthesizing 1,2,4-triazole-3-thiones, which are versatile precursors for a wide range of bioactive analogs.[3]
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the desired carbohydrazide (e.g., benzhydrazide, 10 mmol) in ethanol (30 mL).
-
Addition of Isothiocyanate: To the stirring solution, add the appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate, 10 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The causality here is that the elevated temperature provides the necessary activation energy for the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbon of the isothiocyanate, followed by intramolecular proton transfer to form the stable acylthiosemicarbazide.
-
Monitoring and Isolation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Upon completion, cool the mixture to room temperature.
-
Purification: The precipitated acylthiosemicarbazide product is collected by vacuum filtration, washed with cold ethanol, and dried. The purity is typically sufficient for the next step without further purification.
Step 2: Base-Catalyzed Cyclization
-
Reaction Setup: Suspend the acylthiosemicarbazide intermediate (8 mmol) in an aqueous solution of sodium hydroxide (2 M, 40 mL).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The strong base (NaOH) facilitates the deprotonation of the amide and thioamide nitrogens, promoting an intramolecular nucleophilic cyclization with the elimination of a water molecule to form the stable triazole ring.
-
Monitoring and Work-up: After the reaction is complete (monitored by TLC), cool the flask in an ice bath.
-
Acidification: Carefully acidify the solution to pH 5-6 with cold, dilute hydrochloric acid. This step protonates the triazole, causing it to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. asianpubs.org [asianpubs.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Isopropyl-1H-1,2,4-triazole
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 1-Isopropyl-1H-1,2,4-triazole, a key structural motif in various pharmaceutical and agrochemical compounds. The primary challenge in the synthesis of 1-substituted-1,2,4-triazoles is controlling the regioselectivity of the N-alkylation. This guide focuses on a robust and high-yielding method utilizing the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which preferentially yields the desired N-1 isomer. We will delve into the causality behind experimental choices, provide a complete methodology from reaction setup to product characterization, and discuss critical parameters for process optimization.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in a wide array of marketed drugs, including the antifungal agent fluconazole and the antimigraine medication rizatriptan.[4] The synthesis of N-substituted 1,2,4-triazoles, such as the target compound this compound, is a fundamental transformation for drug development professionals.
A persistent challenge in this field is the direct alkylation of the parent 1,2,4-triazole. The triazole anion, formed upon deprotonation, can be alkylated at either the N-1 or N-4 position, often leading to isomeric mixtures that are difficult to separate.[4][5] This protocol details a method that offers high regioselectivity for the thermodynamically favored 1-substituted isomer, ensuring a more efficient and predictable synthetic outcome.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The parent 1H-1,2,4-triazole is a weak acid that is deprotonated by a suitable base to form the corresponding triazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane).
Causality of Regioselectivity: The alkylation of 1,2,4-triazole consistently yields a mixture of 1- and 4-alkylated isomers, typically with a regioselectivity of approximately 90:10 in favor of the 1-isomer.[4][5] This preference is attributed to the thermodynamic stability of the resulting products. The choice of a non-nucleophilic base like DBU is critical; it is sterically hindered and unlikely to compete with the triazolate anion in attacking the alkylating agent, thereby minimizing side reactions and maximizing the yield of the desired triazole products.[4]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier Example |
| 1H-1,2,4-Triazole | ≥98% | Sigma-Aldrich |
| 2-Bromopropane | ≥99% | Sigma-Aldrich |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
NMR spectrometer and Mass spectrometer for analysis
Step-by-Step Synthesis Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Bromopropane is a volatile alkylating agent and should be handled with care.
Reaction Setup
-
To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 equiv, e.g., 1.38 g, 20.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, approx. 40 mL) to the flask.
-
Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.
-
Cool the flask to 0 °C using an ice-water bath.
Reagent Addition
-
While stirring at 0 °C, add 2-bromopropane (1.1 equiv, e.g., 2.05 mL, 22.0 mmol) to the triazole solution via syringe.
-
Slowly add DBU (1.1 equiv, e.g., 3.30 mL, 22.0 mmol) dropwise to the reaction mixture over 10-15 minutes. A white precipitate (DBU hydrobromide salt) may form upon addition.
-
Causality Note: Slow addition of the base helps to control any potential exotherm and ensures a smooth reaction initiation.
-
Reaction Execution
-
After the addition of DBU is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 1,2,4-triazole is consumed.
Workup and Extraction
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
To the resulting residue, add ethyl acetate (EtOAc, 50 mL) and deionized water (50 mL). Stir vigorously to dissolve the components.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 30 mL)
-
Brine (1 x 30 mL)
-
Causality Note: The aqueous washes are crucial for removing the DBU hydrobromide salt and any unreacted DBU.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid. The crude product will be a mixture of 1-isopropyl and 4-isopropyl isomers.[4]
Purification
-
The crude product mixture can be effectively purified by silica gel column chromatography.
-
Prepare a column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) is typically effective.
-
Separation Principle: The 1-alkyl-1,2,4-triazole isomer is less polar and will typically elute before the more polar 4-alkyl isomer.[4] This difference in polarity allows for their separation on silica gel.
-
-
Combine the fractions containing the pure desired product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pure compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and two distinct singlets for the triazole ring protons.
-
¹³C NMR: Expect signals corresponding to the three unique carbons of the isopropyl group and the two carbons of the triazole ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₅H₉N₃ should be observed.
Conclusion
This protocol describes a reliable and regioselective method for the synthesis of this compound via direct N-alkylation. The strategic use of DBU as a non-nucleophilic base is key to achieving high yields of the desired 1-substituted isomer.[4] The detailed steps for reaction, workup, and purification provide a solid foundation for researchers and drug development professionals to access this important heterocyclic building block. Careful execution of the purification step is essential to isolate the desired regioisomer from the minor 4-substituted byproduct.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
Purification of 1-Isopropyl-1H-1,2,4-triazole by column chromatography
An Application Note and Protocol for the Purification of 1-Isopropyl-1H-1,2,4-triazole by Column Chromatography
Introduction
This compound is a heterocyclic compound belonging to the triazole family, a class of molecules widely utilized in medicinal chemistry and materials science.[1][2] Triazole derivatives are core scaffolds in numerous pharmaceutical agents, notably as antifungal drugs like fluconazole and voriconazole, due to their ability to interact with biological targets.[3] The synthesis of N-substituted triazoles, such as the 1-isopropyl variant, can yield a crude product containing unreacted starting materials, isomeric byproducts (e.g., 4-isopropyl-4H-1,2,4-triazole), and other impurities.[4][5] Achieving high purity is paramount for its use in drug development and scientific research, necessitating a robust and reproducible purification strategy.
This application note provides a comprehensive guide to the purification of this compound using normal-phase column chromatography. We will delve into the principles of the separation, method development using Thin-Layer Chromatography (TLC), and a detailed, step-by-step protocol for laboratory execution.
Principle of Separation: Exploiting Polarity Differences
Column chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[6] For this compound, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
The Causality of Separation: The parent 1H-1,2,4-triazole is a polar, water-soluble molecule due to the presence of three electronegative nitrogen atoms and the N-H group capable of hydrogen bonding.[4][7] The introduction of the non-polar isopropyl group at the N1 position reduces the overall polarity compared to the parent triazole. However, the molecule retains significant polarity from the triazole ring's nitrogen lone pairs. This moderate polarity is the key to its successful purification on silica gel.
The separation relies on the following interactions:
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with polar molecules.[8]
-
Analyte (this compound): The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, leading to a moderate adsorption onto the silica gel surface.
-
Impurities:
-
Less Polar Impurities: Unreacted alkylating agents or non-polar byproducts will have weaker interactions with the silica gel and will be carried through the column more quickly by the mobile phase, eluting first.
-
More Polar Impurities: Unreacted 1,2,4-triazole or highly polar side products will adsorb very strongly to the silica gel and will elute much later, or may not elute at all with a moderately polar mobile phase.
-
The choice of mobile phase is critical. A solvent system, typically a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is used.[9] By adjusting the ratio of these solvents, we can modulate the polarity of the mobile phase. A more polar mobile phase will compete more effectively with the analyte for binding sites on the silica, causing the analyte to move faster down the column.[6]
Caption: Principle of separation on a silica gel surface.
Method Development via Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop an appropriate solvent system using TLC.[8] TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for separation.
Protocol for TLC Analysis:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also prepare solutions of any available standards (starting materials, expected product).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture and standards onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of a test solvent system (e.g., starting with 30% ethyl acetate in hexanes). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Optimize: Adjust the solvent system ratio until the desired product spot has a Retention Factor (Rf) of approximately 0.3-0.4.[8] The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). A good separation will show clear baseline resolution between the product and major impurities.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Glass chromatography column
-
Hexanes (or petroleum ether)
-
Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel 60 F₂₅₄)
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Column Preparation (Slurry Packing) The slurry packing method is recommended as it minimizes the trapping of air bubbles and ensures a uniformly packed stationary phase, which is crucial for high-resolution separation.[10]
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand on top of the plug.[10]
-
Preparing the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, least polar mobile phase (e.g., 10% Ethyl Acetate/Hexanes) to the silica gel to form a free-flowing slurry.
-
Packing: Clamp the column vertically. Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in portions. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.
-
Finalizing the Packing: Once all the slurry is added, open the stopcock to drain some solvent, allowing the silica to pack down under gravity. The solvent level should always remain above the silica bed to prevent cracking. Add a final layer of sand (~1 cm) on top of the silica bed to protect it during solvent and sample addition.[10]
Step 2: Sample Preparation and Loading
-
Dissolve the Sample: Dissolve the crude product in the minimum amount of a suitable solvent. Dichloromethane is often a good choice as it is relatively polar to dissolve the compound but volatile enough to be removed easily.
-
Loading: Drain the mobile phase from the column until the liquid level is just at the top of the upper sand layer. Carefully add the dissolved sample solution onto the sand using a pipette.
-
Adsorption: Allow the sample solution to absorb completely into the silica bed by draining the solvent until the liquid level is again at the top of the sand. Wash the sides of the column with a very small amount of the mobile phase and allow this to absorb as well. This ensures the sample starts as a tight, concentrated band.[6]
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully fill the top of the column with the mobile phase. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
Gradient Elution (Optional but Recommended): Start with a low polarity mobile phase (e.g., 10-20% Ethyl Acetate/Hexanes) to elute non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% Ethyl Acetate/Hexanes) to elute the target compound. This gradual increase provides better separation than a single, isocratic solvent system.[9]
Step 4: Analysis and Isolation
-
Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine Pure Fractions: Once the fractions containing the pure product have been identified (i.e., they show a single spot at the correct Rf), combine them in a round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Final Purity Check: Assess the purity of the final product using methods like NMR, HPLC, or Mass Spectrometry.
Caption: Workflow for the purification of this compound.
Data Summary and Troubleshooting
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Polar adsorbent suitable for moderately polar compounds.[8] |
| Mobile Phase | Ethyl Acetate / Hexanes | Tunable polarity, good resolving power, and common in organic synthesis.[9] |
| TLC Rf Target | 0.3 - 0.4 | Provides a good balance between retention and elution time on the column.[8] |
| Column Packing | Slurry Method | Ensures a homogenous packing, preventing channeling and poor separation.[10] |
| Sample Loading | Concentrated solution in minimal solvent | Starts the separation with a narrow band, maximizing resolution.[6] |
| Elution Mode | Gradient (increasing ethyl acetate %) | Elutes impurities first, then the target compound, improving separation efficiency. |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Cracked Silica Bed | The column ran dry (solvent level dropped below the top of the silica). | Always keep the solvent level above the silica bed. A cracked column will lead to poor separation and should be repacked. |
| Streaking/Tailing on TLC/Column | The compound is too polar for the eluent; sample is overloaded; acidic/basic nature of the compound. | Increase the polarity of the mobile phase (add more ethyl acetate or a small % of methanol).[11] For acidic/basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help. |
| Poor Separation | Inappropriate solvent system; column overloaded; elution was too fast. | Re-optimize the mobile phase with TLC for better spot separation.[12] Use a larger column or less sample. Reduce the flow rate. |
| Product Won't Elute | The mobile phase is not polar enough. | Significantly increase the polarity of the mobile phase. A common mixture for polar compounds is 5% methanol in dichloromethane.[9] |
Conclusion
The protocol described provides a robust and reproducible method for the purification of this compound from common synthetic impurities. By carefully developing a solvent system with TLC and employing proper column packing and elution techniques, researchers can achieve high purity, which is essential for subsequent applications in drug discovery and scientific investigation. The principles outlined are broadly applicable to the purification of other N-substituted triazoles and similarly polar heterocyclic compounds.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. Selective thin-layer chromatography of 4-R-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vitro Antifungal Activity Screening of 1-Isopropyl-1H-1,2,4-triazole Derivatives
An Application Note for Drug Discovery Professionals
Abstract
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole antifungals are a cornerstone of therapy, and the development of novel derivatives is a critical area of research. This document provides a comprehensive, field-proven protocol for the in vitro screening of 1-Isopropyl-1H-1,2,4-triazole derivatives to determine their antifungal activity. Grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), this guide offers a step-by-step methodology, explains the scientific rationale behind key steps, and integrates a robust quality control framework to ensure data integrity and reproducibility.
Scientific Foundation: The Rationale for Screening Triazole Derivatives
Triazole antifungal agents function by disrupting the integrity of the fungal cell membrane. Their primary mechanism of action is the inhibition of a crucial cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[3] By binding to the heme iron in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[2][4] This disruption of membrane composition and function ultimately inhibits fungal growth and replication.[1]
Screening novel derivatives, such as the this compound series, is driven by the search for compounds with an improved spectrum of activity, enhanced potency against resistant strains, and a more favorable safety profile.
The Broth Microdilution Method: A Validated Approach
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is adapted from the CLSI M27-A3 and subsequent documents, which provide a standardized framework for testing yeasts.[7][8][9] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various fungal strains in a high-throughput 96-well plate format, making it ideal for screening campaigns.[6][10]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the antifungal screening protocol.
Caption: High-level workflow for antifungal susceptibility testing.
Materials and Reagents
Fungal Strains
-
Test Strains: A panel of clinically relevant yeast species should be used. A recommended starting panel includes:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Candida tropicalis (e.g., ATCC 750)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
-
Quality Control (QC) Strains: Specific strains with established MIC ranges for standard antifungal drugs are essential for validating the assay.[11]
Reagents and Media
-
This compound derivatives (test compounds)
-
Standard antifungal agents (e.g., Fluconazole, Voriconazole) for positive controls.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate.[5]
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer, 0.165 M, pH 7.0.
-
Sabouraud Dextrose Agar (SDA) plates.
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).
-
Sterile, flat-bottom 96-well microtiter plates.[14]
Detailed Step-by-Step Protocol
PART A: Preparation of Reagents and Media
-
Test Medium Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 with 1M NaOH. Sterilize by filtration (0.22 µm filter) and store at 4°C. Rationale: MOPS buffer maintains a stable physiological pH throughout the incubation period, which is critical for consistent fungal growth and drug activity.[5]
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of the test triazole derivatives and control antifungals in 100% DMSO. Aliquot and store at -20°C or -80°C. Rationale: DMSO is a common solvent for poorly soluble compounds. Preparing high-concentration stocks minimizes the final DMSO concentration in the assay, which can be toxic to fungi at levels >2%.
PART B: Inoculum Preparation
-
Fungal Culture: From a frozen stock, streak the test and QC fungal strains onto separate SDA plates. Incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.[6]
-
Inoculum Suspension: Select 3-5 well-isolated colonies (≥1 mm in diameter) and suspend them in 5 mL of sterile saline.
-
Standardization of Inoculum: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve an optical density (OD) between 0.09 and 0.11 at 530 nm. This suspension contains approximately 1-5 x 10^6 CFU/mL.[15]
-
Working Inoculum: Dilute the standardized suspension 1:1000 in the prepared RPMI-1640 test medium. This will result in a final working inoculum concentration of 1-5 x 10^3 CFU/mL. Rationale: A standardized inoculum size is one of the most critical variables for reproducibility. Too high an inoculum can lead to falsely elevated MICs (the inoculum effect).[16]
PART C: Broth Microdilution Assay
-
Plate Setup: Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of each row in a 96-well plate. Well 12 will serve as the growth control (no drug).
-
Drug Dilution:
-
Prepare an intermediate dilution of each test compound and control drug by adding a calculated amount of the DMSO stock to the test medium. The goal is to achieve a starting concentration in well 1 that is twice the highest desired final concentration (e.g., for a final range of 0.125-64 µg/mL, the starting concentration in well 1 should be 128 µg/mL).
-
Add 200 µL of this starting drug concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 11. Discard the final 100 µL from well 11. This creates a gradient of drug concentrations.
-
-
Inoculation: Add 100 µL of the working fungal inoculum (from Part B, step 4) to wells 1 through 12. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range. The final inoculum concentration will be approximately 0.5-2.5 x 10^3 CFU/mL.[15]
-
Controls:
-
Growth Control (Well 12): Contains 100 µL of medium and 100 µL of inoculum. Should show robust growth.
-
Sterility Control (a separate well): Contains 200 µL of uninoculated medium. Should remain clear.
-
-
Incubation: Seal the plates (e.g., with an adhesive plastic sealer) to prevent evaporation and incubate at 35°C for 24-48 hours. The reading time should be standardized (e.g., 24 hours for Candida spp.).[9]
PART D: Reading and Interpreting Results
-
Endpoint Determination: Before reading the test plates, check the control wells. The sterility control must be clear, and the growth control must show distinct turbidity.
-
MIC Reading: The MIC is read as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free growth control. For azoles, this is typically a ≥50% reduction in turbidity (sometimes referred to as the MIC-2 endpoint).[9] This can be assessed visually or by reading the OD at 450 nm on a microplate reader.
-
QC Validation: The MICs for the control antifungals against the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) must fall within the established acceptable ranges published by CLSI or EUCAST.[12][17] If QC results are out of range, the entire batch of tests is considered invalid, and troubleshooting is required.
Data Presentation and Analysis
Summarize the screening results in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against the fungal panel.
Table 1: Example MIC Data for Novel Triazole Derivatives
| Compound ID | C. albicans ATCC 90028 | C. glabrata ATCC 90030 | C. parapsilosis ATCC 22019 | C. neoformans ATCC 90112 |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| TRZ-ISO-001 | 2 | 8 | 1 | 4 |
| TRZ-ISO-002 | 0.5 | 4 | 0.25 | 1 |
| TRZ-ISO-003 | >64 | >64 | 32 | >64 |
| Fluconazole | 1 | 16 | 0.5 | 4 |
| Voriconazole | 0.06 | 0.25 | 0.03 | 0.125 |
Conclusion and Further Steps
This protocol provides a robust and standardized method for the initial in vitro screening of this compound derivatives. Compounds demonstrating potent activity (low MIC values) against a broad spectrum of fungi, particularly those active against fluconazole-resistant species like C. glabrata, should be prioritized for further investigation. Subsequent studies may include time-kill assays to determine fungistatic versus fungicidal activity, testing against a larger panel of clinical isolates (including resistant strains), and eventual progression to in vivo efficacy models.[18]
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. pnrjournal.com [pnrjournal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Ascendant Role of 1-Isopropyl-1H-1,2,4-triazole Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the 1-Isopropyl-1H-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester groups.[1] This five-membered ring, with its three nitrogen atoms, serves as a versatile pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[2] The introduction of a 1-isopropyl group to this privileged structure imparts a unique set of physicochemical properties, most notably an increase in lipophilicity. This modification can significantly enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile, making this compound derivatives a compelling area of research for the development of novel therapeutics.
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to advance their research in this promising field.
Antifungal Applications: A New Generation of Ergosterol Biosynthesis Inhibitors
A significant application of 1,2,4-triazole derivatives lies in their potent antifungal activity.[3] Marketed antifungal drugs such as fluconazole and itraconazole, which feature the 1,2,4-triazole core, have been instrumental in treating systemic fungal infections.[4] Derivatives incorporating the 1-isopropyl moiety are being explored to overcome the growing challenge of fungal resistance.[3]
Mechanism of Action: Targeting Fungal Lanosterol 14α-demethylase (CYP51)
The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By binding to the heme iron within the active site of CYP51, these triazole derivatives disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth. The lipophilic nature of the 1-isopropyl group can enhance the binding affinity of these derivatives to the active site of CYP51.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of CYP51 by a this compound derivative disrupts ergosterol synthesis, leading to fungal cell death.
Anticancer Potential: Exploring Novel Therapeutic Avenues
The 1,2,4-triazole scaffold is also a key feature in several anticancer drugs, including the aromatase inhibitors letrozole and anastrozole, which are used in the treatment of breast cancer.[4][5] Research is ongoing to explore the potential of novel 1,2,4-triazole derivatives, including those with a 1-isopropyl substitution, as cytotoxic agents against various cancer cell lines.[5]
Representative Anticancer Activity
The following table summarizes the cytotoxic activity of representative 1,2,4-triazole derivatives against various human cancer cell lines. While specific data for 1-isopropyl derivatives are emerging, the data for related compounds highlight the potential of this chemical class.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7d | HeLa | < 12 | [5] |
| 7e | HeLa | < 12 | [5] |
| 10a | HeLa | < 12 | [5] |
| 10d | HeLa | < 12 | [5] |
Enzyme Inhibition: A Versatile Strategy for Drug Discovery
The ability of the 1,2,4-triazole nucleus to interact with the active sites of enzymes makes it a valuable scaffold for the design of various enzyme inhibitors.[6] Derivatives have shown inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease.[7]
Protocols for Synthesis and Biological Evaluation
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general and adaptable multi-step synthesis of this compound derivatives, starting from a commercially available substituted acetophenone.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: A general synthetic workflow for the preparation of this compound derivatives.
Step 1: Epoxidation of Substituted Acetophenone
-
Rationale: This step introduces a reactive epoxide ring, which is susceptible to nucleophilic attack by the triazole nitrogen in the subsequent step.
-
Procedure:
-
Dissolve the starting substituted acetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reaction with this compound
-
Rationale: This is the key step where the this compound moiety is introduced into the molecule via nucleophilic ring-opening of the epoxide.
-
Procedure:
-
To a solution of the epoxide from Step 1 (1.0 eq) in dimethylformamide (DMF), add this compound (1.1 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Step 3: Reduction of Nitro Group (if applicable)
-
Rationale: If the starting acetophenone contained a nitro group, it is often reduced to an amine to allow for further functionalization, such as amidation.
-
Procedure:
-
Dissolve the nitro-containing compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the amine, which can often be used in the next step without further purification.
-
Step 4: Amidation with an Amino Acid Derivative
-
Rationale: This step introduces an amino acid fragment to the molecule, which can enhance biological activity and provide additional points for interaction with biological targets.[8]
-
Procedure:
-
Dissolve the amino acid derivative (1.1 eq) in DMF.
-
Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) and stir for 15 minutes.
-
Add the amine from Step 3 (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing
-
Rationale: This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains, providing a quantitative measure of their antifungal activity.
-
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.
-
Prepare a fungal inoculum suspension of a standardized concentration (e.g., 1-5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (a known antifungal drug) and a negative control (medium with DMSO and inoculum).
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5]
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the potential of these derivatives further. Future research should focus on expanding the library of this compound derivatives, elucidating their structure-activity relationships, and identifying their specific molecular targets to advance the most promising candidates into preclinical and clinical development.
References
- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]
Topic: Scale-up Synthesis of 1-Isopropyl-1H-1,2,4-triazole for Preclinical Studies
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 1-Isopropyl-1H-1,2,4-triazole, a key building block for various pharmacologically active agents intended for preclinical evaluation.[1][2][3] We move beyond a simple recitation of steps to elucidate the critical process parameters, safety considerations, and analytical controls necessary for a robust, reproducible, and scalable synthetic route. The chosen strategy—N-alkylation of the 1,2,4-triazole sodium salt—is detailed with an emphasis on maximizing regioselectivity towards the desired N1 isomer, a frequent challenge in triazole chemistry.[4][5] This protocol is designed for researchers, process chemists, and drug development professionals requiring a reliable supply of this intermediate with high purity.
Introduction and Strategic Rationale
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the antifungal and anticancer domains.[2][6][7] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive component for drug design. This compound, specifically, serves as a crucial intermediate for introducing a sterically defined, lipophilic group, which can be pivotal for modulating a compound's pharmacokinetic and pharmacodynamic profile.
For preclinical studies, a reliable and scalable synthesis is paramount. Direct alkylation of 1H-1,2,4-triazole with an isopropyl halide often yields a mixture of N1 and N4 substituted isomers, complicating purification and reducing the overall yield of the desired product. Our selected method circumvents this by pre-forming the sodium salt of 1,2,4-triazole.
Causality for Method Selection: The reaction of 1H-1,2,4-triazole with a strong base like sodium methoxide deprotonates the ring, forming the triazolide anion. This anion then acts as the nucleophile. While both N1 and N4 can attack the electrophile (2-bromopropane), the N1 position is generally favored under these conditions, leading to a higher yield of the desired isomer.[5] This approach offers superior regiocontrol compared to direct alkylation under neutral or weaker basic conditions.
Process Chemistry and Hazard Analysis
Scaling up a synthesis requires a thorough understanding of the reaction's thermodynamics, kinetics, and the hazards associated with all materials.
2.1. Reagent Synopsis and Safety
| Reagent | Formula | MW | Role | Key Hazards |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | Starting Material | Harmful if swallowed, causes serious eye irritation, suspected of damaging fertility or the unborn child.[8][9][10][11][12] |
| Sodium Methoxide | CH₃ONa | 54.02 | Base | Flammable solid, causes severe skin burns and eye damage. Reacts violently with water. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Solvent | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage. |
| 2-Bromopropane | C₃H₇Br | 122.99 | Alkylating Agent | Highly flammable liquid and vapor. Causes skin and eye irritation. Suspected of causing cancer. |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | Solvent | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. |
Safety Imperative: The use of sodium methoxide, flammable solvents, and toxic reagents mandates strict safety protocols. The entire process must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales. All glassware must be oven-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base by atmospheric moisture. Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[8][10]
Detailed Synthesis Protocol (100g Scale)
This protocol details the synthesis of this compound with a target output of approximately 100 grams.
3.1. Equipment
-
2 L three-neck round-bottom flask
-
Mechanical stirrer with Teflon paddle
-
Reflux condenser with a gas bubbler or nitrogen inlet
-
Thermocouple or thermometer
-
Heating mantle
-
Addition funnel (500 mL)
-
Apparatus for vacuum distillation
3.2. Reagents and Materials
| Reagent | Quantity | Moles | Purity |
| 1H-1,2,4-Triazole | 100.0 g | 1.45 mol | ≥99% |
| Sodium Methoxide | 82.0 g | 1.52 mol (1.05 eq) | ≥97% |
| Methanol (Anhydrous) | 500 mL | - | ≥99.8% |
| 2-Bromopropane | 215.0 g (146 mL) | 1.75 mol (1.2 eq) | ≥99% |
| Toluene (Anhydrous) | 500 mL | - | ≥99.8% |
3.3. Reaction Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
3.4. Step-by-Step Procedure
-
Preparation (Salt Formation):
-
Equip the 2 L flask with the mechanical stirrer, condenser (with nitrogen inlet), and thermocouple. Purge the system with dry nitrogen.
-
To the flask, add 1H-1,2,4-triazole (100.0 g, 1.45 mol) and anhydrous methanol (500 mL). Stir until all solids are dissolved. The dissolution may be slightly endothermic.
-
In a separate beaker, weigh sodium methoxide (82.0 g, 1.52 mol) and add it portion-wise to the stirred triazole solution over 20-30 minutes. Causality: Portion-wise addition is critical to control the exotherm from the acid-base reaction. Maintain the internal temperature below 40 °C, using an ice bath if necessary. A thick white slurry of the sodium salt will form.
-
After the addition is complete, stir the slurry for an additional 1 hour at room temperature to ensure complete salt formation.
-
-
Alkylation Reaction:
-
Add anhydrous toluene (500 mL) to the slurry.
-
Fill the addition funnel with 2-bromopropane (215.0 g, 1.75 mol) and add it dropwise to the stirred slurry over approximately 1 hour. A mild exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (~75-80 °C) using the heating mantle.
-
In-Process Control (IPC): Monitor the reaction progress every 2 hours using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting 1H-1,2,4-triazole is consumed (typically 6-8 hours).
-
TLC Conditions: Silica gel, 10% Methanol in Dichloromethane, visualize with UV light and/or iodine stain.
-
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. A fine precipitate of sodium bromide (NaBr) will be present.
-
Filter the mixture through a pad of Celite® to remove the NaBr salts. Wash the filter cake with a small amount of toluene (~100 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
The resulting crude oil is then subjected to vacuum distillation to afford the pure product. The product is a clear, colorless to pale yellow oil.
-
Expected Boiling Point: ~60-65 °C at ~10 mmHg (literature values may vary).
-
-
Reaction Mechanism
The core of the synthesis is a nucleophilic substitution (SN2) reaction.
Caption: The two-step reaction mechanism: deprotonation followed by SN2 attack.
Analytical Characterization and Quality Control
Purity and structural confirmation are non-negotiable for materials destined for preclinical use.
5.1. Spectroscopic and Chromatographic Data
| Analysis Method | Specification / Expected Result |
| Appearance | Clear, colorless to pale yellow oil |
| ¹H NMR | (400 MHz, CDCl₃) δ: ~8.1 (s, 1H, triazole C-H), ~7.9 (s, 1H, triazole C-H), ~4.6 (septet, 1H, -CH(CH₃)₂), ~1.5 (d, 6H, -CH(CH₃)₂) ppm. Note: Exact shifts can vary slightly. |
| ¹³C NMR | (100 MHz, CDCl₃) δ: ~151.2, ~142.5, ~52.0, ~22.5 ppm. |
| GC-MS | M/Z: 111.08 (M⁺), confirming C₅H₉N₃. |
| Purity (GC) | ≥98.0% |
5.2. Protocol: Gas Chromatography (GC) Purity Analysis
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Sample Prep: Dilute 10 µL of the final product in 1 mL of Methanol.
5.3. Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[13][14]
Conclusion
This application note provides a verified and robust protocol for the scale-up synthesis of this compound. By focusing on a regioselective route via the sodium triazolide intermediate, this method ensures high yield and purity, minimizing complex purification challenges. The detailed procedural steps, in-process controls, and rigorous analytical characterization methods described herein are designed to provide drug development professionals with a reliable pathway to produce this key intermediate for advancing their preclinical research programs.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. columbuschemical.com [columbuschemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. elar.urfu.ru [elar.urfu.ru]
Derivatization of 1-Isopropyl-1H-1,2,4-triazole for Structure-Activity Relationship Studies
An Application Note and Protocol Guide
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The 1-isopropyl-1H-1,2,4-triazole scaffold, in particular, offers a unique combination of steric and electronic properties that make it an attractive starting point for the development of novel therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound to explore its structure-activity relationships (SAR). We will delve into strategic synthetic methodologies, provide detailed experimental protocols, and discuss the anticipated impact of various structural modifications on biological activity.
Introduction: The Significance of the this compound Scaffold
The 1,2,4-triazole ring is considered a "privileged scaffold" in drug discovery due to its metabolic stability and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[3] The isopropyl group at the N1 position of the triazole ring provides a degree of lipophilicity and a specific steric footprint that can influence the compound's pharmacokinetic and pharmacodynamic properties. By systematically modifying the other positions of the triazole ring, researchers can fine-tune the molecule's properties to optimize its efficacy and selectivity for a particular biological target.
The exploration of the chemical space around the this compound core is a promising strategy for the discovery of new drug candidates. This guide will provide the foundational knowledge and practical protocols to embark on such an endeavor.
General Workflow for Derivatization and SAR Studies
The process of developing novel derivatives and understanding their SAR is a cyclical and iterative process. The general workflow involves the synthesis of a library of compounds, followed by biological evaluation and analysis of the data to inform the design of the next generation of molecules.
Caption: A general workflow for the synthesis, biological evaluation, and SAR-guided optimization of this compound derivatives.
Synthetic Strategies for the Derivatization of this compound
The derivatization of the this compound core can be achieved through several modern synthetic methodologies. The choice of strategy will depend on the desired position of functionalization (C3 or C5) and the nature of the substituent to be introduced.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.[4] For 1-substituted-1,2,4-triazoles, palladium-catalyzed C-H arylation has been shown to be an effective method for introducing aryl groups at the C5 position.[4]
-
Causality behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(OAc)₂, are commonly used due to their ability to facilitate the cleavage of the C-H bond and subsequent cross-coupling.
-
Ligand: Phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium catalyst and promote the desired reactivity.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the deprotonation step in the catalytic cycle.
-
Solvent: High-boiling point, polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reagents and to allow for heating to the required reaction temperatures.
-
Lithiation Followed by Electrophilic Quench
Deprotonation of the triazole ring using a strong base, followed by the addition of an electrophile, is a classic and reliable method for introducing a wide variety of functional groups. For 1-substituted 1,2,4-triazoles, lithiation has been shown to occur selectively at the C5 position.[5]
-
Causality behind Experimental Choices:
-
Base: Strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are necessary to deprotonate the relatively non-acidic C-H bond of the triazole ring.
-
Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
-
Electrophile: A wide range of electrophiles can be used to quench the lithiated triazole, including alkyl halides, aldehydes, ketones, and carbon dioxide, allowing for the introduction of diverse functionalities.
-
Structure-Activity Relationship (SAR) Insights
The following table summarizes the predicted impact of various substituents at the C3 and C5 positions of the this compound ring on biological activity. These predictions are based on established SAR principles for the broader class of 1,2,4-triazole derivatives.[3][6][7]
| Position of Substitution | Type of Substituent | Predicted Impact on Biological Activity | Rationale |
| C3 | Small, lipophilic groups (e.g., methyl, ethyl) | Potentially increase potency | May improve binding to hydrophobic pockets in the target protein. |
| Aromatic rings (e.g., phenyl, substituted phenyl) | Can significantly enhance activity, especially with electron-withdrawing groups | Aromatic interactions (e.g., π-π stacking) can provide additional binding affinity. Electron-withdrawing groups can modulate the electronic properties of the triazole ring.[6] | |
| Hydrogen bond donors/acceptors (e.g., -OH, -NH₂) | May increase potency and selectivity | Can form specific hydrogen bonds with the target protein, leading to higher affinity and specificity. | |
| C5 | Halogens (e.g., -F, -Cl, -Br) | Can improve pharmacokinetic properties and binding affinity | Halogen bonding is an increasingly recognized interaction in drug design. Halogens can also block metabolic sites. |
| Bulky hydrophobic groups | May increase or decrease activity | The effect is highly dependent on the size and shape of the binding pocket of the target protein. | |
| Polar functional groups (e.g., -COOH, -SO₂NH₂) | Can improve aqueous solubility | May be beneficial for improving the pharmacokinetic profile of the compound. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.
Protocol 1: Palladium-Catalyzed C5-Arylation of this compound
Caption: Step-by-step workflow for the C5-arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous dioxane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: C5-Lithiation and Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes)
-
Alkyl iodide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkyl iodide dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
The derivatization of this compound is a fertile ground for the discovery of novel bioactive compounds. The synthetic strategies and protocols outlined in this application note provide a solid foundation for initiating such a research program. By systematically exploring the SAR of this scaffold, researchers can uncover new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Future work could involve the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to further guide the design of new derivatives.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Isopropyl-1H-1,2,4-triazole as a Versatile Building Block in Click Chemistry
Introduction: The Strategic Value of the 1-Isopropyl-1,2,4-triazole Scaffold
The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide groups contribute to favorable pharmacokinetic profiles.[1][3] The introduction of an isopropyl group at the N1 position imparts a degree of lipophilicity and specific steric bulk, which can be strategically employed to modulate solubility, membrane permeability, and binding affinity to biological targets.
"Click chemistry," a concept introduced by K. Barry Sharpless, provides a powerful synthetic strategy for rapidly joining modular units with high efficiency and selectivity.[5][6][7] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[8][][10] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, chemical biology, and materials science.[11][12][13]
This guide details the application of 1-isopropyl-1H-1,2,4-triazole as a functional building block. By equipping this core with a terminal alkyne, we unlock its potential for seamless integration into larger molecules via click chemistry, enabling the rapid generation of novel chemical entities for screening and development. We provide detailed protocols for both the copper-catalyzed (CuAAC) and the complementary ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, which afford different regioisomers and expand the synthetic possibilities.
Synthesis of a Key Precursor: 1-Isopropyl-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole
To be utilized in click chemistry, the this compound core must first be functionalized with either an azide or an alkyne group. The introduction of a terminal alkyne via N-alkylation is a robust and straightforward approach.
Scientist's Notes (Rationale):
The choice to alkylate the N4 position is based on the known reactivity of 1,2,4-triazoles.[14] While alkylation can occur at different nitrogen atoms, the use of a base like potassium carbonate in a polar aprotic solvent like DMF favors the desired N4-alkylation, yielding a stable precursor for subsequent cycloaddition reactions. Propargyl bromide is an ideal reagent as it directly installs the required terminal alkyne functionality.
Protocol 2.1: Synthesis of 1-Isopropyl-4-(prop-2-yn-1-yl)-4H-1,2,4-triazol-1-ium bromide
-
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the triazole in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add propargyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, selectively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer.[10][15] This protocol describes a model reaction between the synthesized alkyne-functionalized triazole and benzyl azide.
Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Experimental workflow for the CuAAC reaction.
Protocol 3.1: Synthesis of 1-benzyl-4-((1-isopropyl-1H-1,2,4-triazol-4-yl)methyl)-1H-1,2,3-triazole
-
Materials:
-
1-Isopropyl-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol and Water (1:1 solvent mixture)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
In a vial, dissolve the alkyne-functionalized triazole and benzyl azide in the t-BuOH/H₂O (1:1) solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In a third vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change (e.g., to yellow-green) should be observed.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the mixture becomes homogeneous. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 1,4-disubstituted triazole.
-
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle of the CuAAC reaction.
Application Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides complementary regioselectivity to the CuAAC, affording 1,5-disubstituted 1,2,3-triazoles.[16][17] This is particularly valuable as it allows access to a different chemical space and isomeric products with potentially distinct biological activities.[18] The reaction typically proceeds via a ruthenacycle intermediate and is effective for both terminal and internal alkynes.[17][19]
Workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Caption: Experimental workflow for the RuAAC reaction.
Protocol 4.1: Synthesis of 1-benzyl-5-((1-isopropyl-1H-1,2,4-triazol-4-yl)methyl)-1H-1,2,3-triazole
-
Materials:
-
1-Isopropyl-4-(prop-2-yn-1-yl)-4H-1,2,4-triazole (1.0 eq)
-
Benzyl azide (1.1 eq)
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex) (0.02 eq)
-
Toluene or 1,4-Dioxane, anhydrous
-
-
Procedure:
-
Crucial: This reaction must be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques, as the ruthenium catalyst can be sensitive to air.
-
To a dry Schlenk flask, add the ruthenium catalyst, followed by the alkyne-functionalized triazole and anhydrous toluene.
-
Add the benzyl azide to the mixture via syringe.
-
Heat the reaction mixture to 60-80°C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted triazole product.
-
Characterization and Data Presentation
Confirmation of the product structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence of a successful cycloaddition.
Scientist's Notes (Interpretation):
-
¹H NMR: The most telling signal is the appearance of a new singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the C-H proton of the newly formed 1,2,3-triazole ring.[20] The disappearance of the terminal alkyne proton (typically δ ~2.5-3.0 ppm) is also a key indicator.
-
¹³C NMR: Look for the appearance of two new signals corresponding to the carbon atoms of the triazole ring.
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the product, confirming its elemental composition.
Table 1: Representative Quantitative Data for Click Products
| Product Regioisomer | Method | Yield (%) | ¹H NMR Triazole Proton (δ, ppm) | MS (m/z) [M+H]⁺ (Calculated) | MS (m/z) [M+H]⁺ (Found) |
|---|---|---|---|---|---|
| 1,4-disubstituted | CuAAC | 85-95% | ~8.15 (s, 1H) | 284.1569 | 284.1571 |
| 1,5-disubstituted | RuAAC | 70-85% | ~7.80 (s, 1H) | 284.1569 | 284.1572 |
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 10. jetir.org [jetir.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 17. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction [research.chalmers.se]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-1H-1,2,4-triazole
Introduction: Navigating the Synthesis of 1-Isopropyl-1H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial building block in the development of pharmaceuticals and advanced materials. The primary synthetic route, the N-alkylation of 1H-1,2,4-triazole, appears straightforward but presents a significant and often frustrating challenge: regioselectivity .
The 1,2,4-triazole ring possesses two reactive nitrogen atoms (N1 and N4) that can be alkylated, leading to a mixture of 1-substituted and 4-substituted isomers. Achieving a high yield of the desired 1-isopropyl isomer requires a nuanced understanding and precise control of reaction parameters. This guide provides field-proven protocols and in-depth troubleshooting advice to help you overcome these challenges, improve your yield, and ensure the isomeric purity of your product.
Core Synthesis Protocol: Regioselective N1-Alkylation
This protocol is optimized for selectively synthesizing the 1-isopropyl isomer. The choice of a strong base in an aprotic polar solvent is critical for directing the alkylation to the N1 position.
Experimental Protocol: High-Yield Synthesis of this compound
Objective: To achieve a high-yield, N1-selective alkylation of 1H-1,2,4-triazole.
Reagents & Materials:
-
1H-1,2,4-triazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
2-Bromopropane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and condenser
Procedure:
-
Preparation: Under a nitrogen atmosphere, add 1H-1,2,4-triazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 10 mL per gram of triazole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15-20 minutes. Causality Note: This step generates the sodium salt of the triazole. The resulting triazolate anion is the active nucleophile. Using a strong base like NaH in an aprotic solvent like DMF favors the formation of the N1-alkylated product.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. The solution should become clear or a fine suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 eq) dropwise via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to decompose any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing with water and brine removes DMF and inorganic salts, which is crucial for obtaining a pure product.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by vacuum distillation to obtain this compound as a clear oil.
Reaction Mechanism & Regioselectivity
The alkylation of 1,2,4-triazole proceeds via an SN2 mechanism. The key to controlling the outcome lies in understanding the properties of the intermediate triazolate anion. The N1 position is generally more sterically hindered but also more electron-rich, making it the thermodynamic product site. The N4 position is less hindered, making it the kinetic product site. By using a strong base and allowing the reaction to equilibrate, we favor the more stable N1 isomer.
Caption: N-Alkylation pathway of 1H-1,2,4-triazole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My final yield is very low. What are the most likely causes?
A1: Low yield can stem from several factors. Systematically check the following:
-
Purity of Reagents: Ensure your 1H-1,2,4-triazole is pure and dry. The presence of moisture will consume the sodium hydride, reducing the amount of active nucleophile. Use anhydrous DMF, as water will quench the reaction.
-
Incomplete Deprotonation: Ensure all the 1H-1,2,4-triazole has reacted with the base before adding the alkylating agent. If hydrogen evolution is still observed, the deprotonation is incomplete. Allow more time or consider a slight excess of base.
-
Reaction Temperature: While the initial deprotonation is done at 0 °C for safety, the alkylation itself may require room temperature or even gentle heating to proceed at a reasonable rate. If the reaction stalls, consider slowly increasing the temperature to 40-50 °C.
-
Inefficient Extraction: DMF is soluble in water, and the product has some water solubility. Ensure you perform multiple, vigorous extractions with ethyl acetate to maximize recovery from the aqueous layer.
Q2: I'm getting a significant amount of the 4-isopropyl isomer. How can I improve the regioselectivity for the 1-isopropyl product?
A2: This is the most common problem and is directly related to reaction conditions. The ratio of N1 to N4 isomers is highly dependent on the base, solvent, and temperature.[1][2]
-
Base and Solvent System: The combination of a strong, non-nucleophilic base (like NaH or KHMDS) in a polar aprotic solvent (like DMF or DMSO) strongly favors N1 alkylation.[2][3] Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in less polar solvents (like acetonitrile or THF) tend to produce more of the N4 isomer.[4]
-
Temperature: Higher temperatures can sometimes favor the formation of the more thermodynamically stable N1 isomer. However, this must be balanced against the potential for side reactions.
-
Microwave Irradiation: Some protocols have successfully used microwave conditions with an ionic liquid solvent to achieve excellent regioselectivity for the N1 position in very short reaction times.[3]
Table 1: Effect of Reaction Conditions on N1:N4 Regioselectivity
| Base | Solvent | Temperature | Typical N1:N4 Ratio | Reference |
| NaH | DMF | RT | >90:10 | [2] |
| K₂CO₃ | Acetonitrile | Reflux | ~60:40 | [1] |
| DBU | THF | RT | ~90:10 | [2] |
| K₂CO₃ | Ionic Liquid (MW) | 80 °C | >95:5 (N1 selective) | [3] |
Q3: How do I confirm the identity and isomeric purity of my product?
A3: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most effective tool for distinguishing between the N1 and N4 isomers.
-
¹H NMR: The chemical shifts of the triazole ring protons are distinct for each isomer.
-
This compound: You will typically see two singlets for the triazole protons. For example, in CDCl₃, one proton signal appears around 8.05 ppm and the other around 7.93 ppm.[3]
-
4-Isopropyl-1H-1,2,4-triazole: The two protons on the triazole ring are equivalent due to symmetry. Therefore, you will observe a single, sharp singlet for both protons, typically further downfield (e.g., ~8.2-8.4 ppm).
-
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the molecular weight of the product and, with proper calibration, can help quantify the ratio of the two isomers if they are separable on the column.
Q4: I'm having trouble purifying the final product by column chromatography. What should I do?
A4: this compound is a relatively polar compound, which can sometimes make chromatography challenging.
-
Solvent System: If the product is streaking on the column, try adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel and improves peak shape.
-
Alternative Purification: If the crude product is relatively clean and the main impurity is the other isomer, vacuum distillation can be an effective alternative, as the boiling points of the two isomers may be sufficiently different.
-
Salt Formation and Recrystallization: For some triazoles, forming a salt (e.g., a hydrochloride or tosylate salt) can induce crystallization, which is an excellent method for purification.[5] The free base can then be regenerated.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
Troubleshooting guide for the purification of 1-Isopropyl-1H-1,2,4-triazole
Technical Support Center: Purification of 1-Isopropyl-1H-1,2,4-triazole
Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven, actionable solutions to common challenges encountered during the purification of this important heterocyclic compound. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My crude reaction mixture contains multiple products. What are the likely impurities and why did they form?
Answer: The synthesis of this compound, typically achieved via N-alkylation of 1,2,4-triazole with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), is often not perfectly selective. The primary impurities you are likely observing stem from the inherent reactivity of the 1,2,4-triazole nucleus.
-
Isomeric Impurity (4-isopropyl-1H-1,2,4-triazole): The 1,2,4-triazole anion is an ambient nucleophile, meaning it has two potential sites for alkylation: the N1 and N4 positions. While the N1 position is generally favored kinetically, the N4-alkylated isomer is a very common byproduct.[1] The ratio of these isomers can be influenced by factors such as the choice of base, solvent, and counter-ion during the synthesis.[1][2]
-
Unreacted 1,2,4-triazole: Incomplete reaction is a common source of contamination. This can be due to insufficient reaction time, low temperature, or a deactivated alkylating agent.
-
Unreacted Isopropyl Halide: If an excess of the alkylating agent was used, residual amounts may remain in the crude product.
-
Di-alkylation Products (Triazolium Salts): Although less common, if the reaction is pushed too hard (e.g., with excess alkylating agent and high heat), the initially formed product can be further alkylated to form a quaternary triazolium salt.[3]
Understanding the source of these impurities is the first step in designing an effective purification strategy.
Q2: My crude product is a persistent oil and fails to crystallize. What is the best purification strategy?
Answer: The presence of isomeric and other impurities often lowers the melting point of a compound and can inhibit crystallization, resulting in an oil. When direct crystallization fails, silica gel column chromatography is the most robust and reliable method for purification.[4][5]
The principle behind this technique is the differential adsorption of compounds onto a stationary phase (silica gel) as a mobile phase (solvent mixture) flows through it. The polarity difference between your desired 1-isopropyl isomer and the likely impurities is generally sufficient for effective separation.
Key Considerations for Column Chromatography:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is typically effective.
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is recommended. You should first determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Loading: If your crude product is an oil, it can be pre-adsorbed onto a small amount of silica gel to create a dry powder. This "dry loading" technique often results in sharper bands and better separation than loading the neat oil directly onto the column.
Q3: I am trying to purify my product by recrystallization, but my recovery is very low. What can I do to improve the yield?
Answer: Low recovery during recrystallization is a frequent issue that usually points to one of two main causes: selection of a suboptimal solvent or procedural errors.[6][7]
Causality Behind Low Yield:
-
The Solvent is Too Good: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] If the compound remains highly soluble even at low temperatures, it will not crystallize out of solution, leading to poor recovery.
-
Using an Excessive Volume of Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is critical.[7] Any excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling, drastically reducing your isolated yield.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.[7]
-
Cooling Too Rapidly: Allowing the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath is crucial for forming pure, large crystals. Crash-cooling a hot solution directly in an ice bath can trap impurities and lead to the formation of a fine, difficult-to-filter precipitate.[7]
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Use a Co-solvent System: If finding a single ideal solvent is difficult, a two-solvent (co-solvent) system is often effective.[8] Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
| Solvent System | Type | Comments |
| Toluene | Single | A good starting point for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Co-solvent | A versatile system. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Acetone / Hexanes | Co-solvent | Similar to EtOAc/Hexanes, works well for many organics.[9] |
| Isopropanol / Water | Co-solvent | Useful if the compound has some polarity and hydrogen bonding capability. |
Q4: How can I confirm the identity of my product and differentiate it from the 4-isopropyl isomer?
Answer: The most definitive method for distinguishing between the 1-isopropyl and 4-isopropyl isomers is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). The structural differences between the two isomers lead to distinct and predictable patterns in their NMR spectra.
-
¹H NMR Spectroscopy: The key difference lies in the symmetry of the molecule. The 4-isopropyl isomer possesses a C₂ axis of symmetry, rendering the two triazole ring protons (at the C3 and C5 positions) chemically equivalent. This results in a single signal for these two protons. In contrast, the 1-isopropyl isomer is asymmetric, and its two ring protons are in different chemical environments, thus giving rise to two separate signals.[3]
-
¹³C NMR Spectroscopy: A similar logic applies. The symmetric 4-isopropyl isomer will show only one signal for the two equivalent triazole ring carbons, whereas the asymmetric 1-isopropyl isomer will show two distinct signals for these carbons.
Therefore, by simply counting the number of signals in the aromatic region of the proton or carbon NMR spectrum, you can unambiguously identify your purified product.
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram provides a logical decision-making workflow to help you choose the most appropriate purification method based on the physical state of your crude product.
Caption: A decision workflow for selecting a purification method.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a detailed methodology for purifying oily or highly impure this compound.
1. TLC Analysis & Solvent System Selection: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate. c. Develop the plate in various solvent systems. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1). d. The ideal system will show good separation between the desired product spot and impurities, with the product spot having an Rf value of approximately 0.25-0.35.
2. Column Packing: a. Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica weight to crude product weight). b. Prepare a slurry of silica gel in the initial, low-polarity eluent. c. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. c. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting the column with the determined mobile phase. b. Collect fractions in an array of test tubes or vials. c. Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product. d. Once the main impurities have eluted, you may choose to gradually increase the solvent polarity (a "gradient") to speed up the elution of your product.
5. Product Isolation: a. Combine the pure fractions (as determined by TLC). b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient (e.g., 10% to 50% Ethyl Acetate) |
| Alternative Mobile Phase | Dichloromethane / Methanol Gradient (e.g., 0% to 5% Methanol) |
| Visualization | UV lamp (254 nm) or Potassium Permanganate stain |
Diagram: N-Alkylation and Isomer Formation
The following diagram illustrates the competing reaction pathways in the synthesis, which lead to the primary impurities.
Caption: Competing N1 and N4 alkylation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of N-Alkylation of 1,2,4-Triazoles
Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for successful outcomes.
Introduction: The Challenge of Regioselectivity
The N-alkylation of 1,2,4-triazoles is a cornerstone reaction in medicinal chemistry and materials science, as the resulting substituted triazoles are integral scaffolds in many pharmaceuticals and functional materials.[1][2] However, the reaction is often plagued by a lack of regioselectivity. The 1,2,4-triazole ring possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N4), leading to the possible formation of a mixture of regioisomers. The control of this regioselectivity is the primary challenge and the focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What are the main products in the N-alkylation of 1,2,4-triazoles?
The alkylation of an unsubstituted 1,2,4-triazole typically yields a mixture of 1-alkyl-1,2,4-triazole and 4-alkyl-1,2,4-triazole isomers.[3] In substituted 1,2,4-triazoles, N1 and N2 alkylation are also possible, with the product distribution depending on the substitution pattern and reaction conditions.[4][5]
Q2: Why is my N-alkylation reaction giving a mixture of isomers?
The formation of isomeric mixtures is a common outcome due to the presence of multiple nucleophilic nitrogen atoms in the triazole ring.[2] The ratio of these isomers is influenced by a delicate interplay of factors including:
-
Steric hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic effects: Electron-donating or withdrawing groups on the triazole ring alter the nucleophilicity of the different nitrogen atoms.
-
Reaction conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.[6][7]
Q3: How can I control the regioselectivity of the N-alkylation?
Controlling regioselectivity is key to a successful synthesis. Here are some strategies:
-
Choice of Base and Solvent: The combination of base and solvent can influence which nitrogen is deprotonated and its subsequent reactivity. For instance, using a non-nucleophilic base like DBU in THF has been reported to favor the N1 isomer.[2][3] Ionic liquids have also been explored as solvents to promote regioselective alkylation.[6][8]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest.[9][10][11][12] At higher temperatures, the reaction can become reversible and is under thermodynamic control, favoring the most stable product.[9][10][11][12] Experimenting with temperature can therefore influence the product ratio.
-
Protecting Groups: In complex syntheses, a protecting group can be used to block a specific nitrogen atom, directing the alkylation to the desired position.[13][14] The protecting group is then removed in a subsequent step.
-
Alternative Synthetic Routes: If direct alkylation proves problematic, consider alternative strategies such as a de novo synthesis of the triazole ring with the desired alkyl group already in place.[15]
Q4: What are the best practices for purifying N-alkylated triazole isomers?
The separation of regioisomers can be challenging due to their similar physical properties.[2] Common purification techniques include:
-
Silica Gel Chromatography: This is the most common method, but may require careful optimization of the solvent system to achieve good separation.
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent, this can be a highly effective purification method.
-
Distillation: For volatile products, distillation can be used for separation, although the boiling points of the isomers may be very close.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Base Strength | The triazole may not be fully deprotonated, leading to a low concentration of the reactive triazolide anion. | Use a stronger base (e.g., NaH, NaOH, or K2CO3 in a polar aprotic solvent like DMF).[16] |
| Poor Solubility | The triazole or the base may not be soluble in the chosen solvent, leading to a slow or incomplete reaction.[17] | Switch to a more polar aprotic solvent like DMF or DMSO.[17] |
| Inactive Alkylating Agent | The alkyl halide may be unreactive (e.g., alkyl chlorides are less reactive than bromides or iodides).[18] | Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or iodide, or use an alkyl triflate). |
| Low Reaction Temperature | The reaction may have a high activation energy and require more thermal energy to proceed at a reasonable rate.[18] | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[18] |
| Moisture in the Reaction | The presence of water can quench the base and the triazolide anion. | Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[19] |
Problem 2: Poor Regioselectivity (Undesired Isomer Ratio)
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | The reaction conditions may favor the formation of the undesired isomer.[9][10] | - For the kinetic product: Run the reaction at a lower temperature for a shorter duration.[11][12] - For the thermodynamic product: Run the reaction at a higher temperature for a longer duration to allow for equilibration to the more stable isomer.[11][12] |
| Inappropriate Base/Solvent Combination | The chosen base and solvent can influence the site of deprotonation and the subsequent alkylation.[7] | Screen different base/solvent combinations. For example, try a bulky, non-nucleophilic base like DBU or switch to a different solvent system (e.g., THF, acetone, acetonitrile, or DMF).[2][3] |
| Steric and Electronic Effects | The inherent steric and electronic properties of your starting materials are directing the reaction towards the undesired isomer. | Consider modifying the substituents on the triazole ring or using a different alkylating agent to alter these effects. |
Problem 3: Formation of Over-Alkylated Products (Quaternary Salts)
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Excess Alkylating Agent | Using a large excess of the alkylating agent can drive the reaction towards the formation of quaternary salts.[20] | Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. |
| High Reaction Temperature | Higher temperatures can promote over-alkylation. | Run the reaction at a lower temperature. |
| Highly Reactive Alkylating Agent | More reactive alkylating agents are more prone to causing over-alkylation. | If possible, use a less reactive alkylating agent. |
Visualizing Reaction Parameters and Troubleshooting
Decision-Making Workflow for Optimizing N-Alkylation
Caption: A troubleshooting workflow for N-alkylation of 1,2,4-triazoles.
Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of N-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K2CO3 in DMF
This protocol is a general starting point for the N-alkylation of 1,2,4-triazoles.
-
To a solution of the 1,2,4-triazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M), add potassium carbonate (K2CO3) (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the desired N-alkylated triazole isomer(s).
Protocol 2: Regioselective N1-Alkylation using DBU in THF
This method has been reported to favor the formation of the N1-alkylated product for certain substrates.[2][3]
-
Dissolve the 1,2,4-triazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add the alkyl halide (1.05 eq.) and continue stirring at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS. A precipitate of DBU hydrohalide salt may form.[2]
-
Once the reaction is complete, filter off the DBU salt and wash it with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or distillation to obtain the N1-alkylated triazole.[2]
References
- 1. bioengineer.org [bioengineer.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. [PDF] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Identification of by-products in 1-Isopropyl-1H-1,2,4-triazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-1H-1,2,4-triazole. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, with a primary focus on the identification and management of reaction by-products. Our goal is to equip you with the expertise to optimize your synthetic protocols, ensure the purity of your target compound, and confidently interpret your analytical data.
Troubleshooting Guide: Navigating By-product Formation
This section addresses specific experimental issues that may arise during the synthesis of this compound, providing explanations for their cause and actionable solutions.
Question 1: My reaction crude shows two major spots on TLC/peaks in GC-MS with the same mass. What is the likely identity of the major by-product?
Answer: The most probable by-product in the N-alkylation of 1,2,4-triazole with an isopropyl halide (or other isopropylating agent) is the isomeric 4-isopropyl-4H-1,2,4-triazole .[1][2] The alkylation of the 1,2,4-triazole ring can occur at either the N1 or N4 position, leading to a mixture of regioisomers.[2][3]
-
Causality of Formation: 1,2,4-triazole exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium.[4] Deprotonation of the triazole ring with a base generates a triazolide anion, which exhibits nucleophilic character at both N1 and N4. The ratio of N1 to N4 alkylation is influenced by factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent.[4] While the N1-isomer is often the major product, significant amounts of the N4-isomer can be formed.[1][2]
Question 2: How can I confirm the presence of this compound versus 4-isopropyl-4H-1,2,4-triazole in my product mixture?
Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the unambiguous identification of these isomers.
-
¹H NMR Spectroscopy: The chemical shifts of the triazole ring protons are distinct for the N1 and N4 isomers.
-
This compound: You will typically observe two singlets for the two non-equivalent triazole ring protons (H3 and H5).
-
4-Isopropyl-4H-1,2,4-triazole: Due to the symmetry of the molecule, the two triazole ring protons (H3 and H5) are equivalent and will appear as a single singlet.
-
-
¹³C NMR Spectroscopy: The number of signals in the aromatic region will also differ.
-
This compound: Two distinct signals for the two triazole ring carbons.
-
4-Isopropyl-4H-1,2,4-triazole: A single signal for the two equivalent triazole ring carbons.
-
-
GC-MS Analysis: While both isomers will have the same molecular ion peak, they will typically have different retention times on a GC column, allowing for their separation and quantification.
Question 3: My NMR spectrum is complex, with more than just the two expected isomeric products. What other by-products might be present?
Answer: While the N4-isomer is the most common by-product, other side reactions can occur, leading to a more complex product mixture.
-
Over-alkylation Products: If an excess of the isopropylating agent is used or if the reaction is run for an extended period, you may form a 1,4-diisopropyl-1,2,4-triazolium salt . This will be a charged species and may not be readily observable by GC-MS but can be detected by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).
-
By-products from the Alkylating Agent: Depending on the isopropylating agent used (e.g., isopropyl bromide, isopropyl tosylate), side reactions such as elimination (to form propene) or hydrolysis can occur, leading to impurities derived from these pathways.
-
Residual Starting Materials: Incomplete reaction will result in the presence of unreacted 1,2,4-triazole.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question 1: What are the most critical reaction parameters to control to maximize the yield of the desired this compound isomer?
Answer: The regioselectivity of the N-alkylation of 1,2,4-triazole is highly dependent on the reaction conditions. Key parameters to control include:
-
Choice of Base: The base used to deprotonate the triazole can significantly influence the N1/N4 ratio. Stronger, bulkier bases may favor N1 alkylation. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been reported to provide good regioselectivity for the N1 isomer.[1][2]
-
Solvent: The polarity of the solvent can affect the reactivity of the triazolide anion and the transition state energies for N1 versus N4 attack.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the alkylation, potentially altering the isomer ratio.
-
Nature of the Isopropylating Agent: The leaving group on the isopropylating agent can impact the reaction rate and selectivity.
Question 2: What are the recommended methods for purifying this compound from its N4-isomer?
Answer: The separation of N1 and N4 alkylated triazole isomers can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Column Chromatography: This is a common and effective method for separating the isomers. The choice of stationary phase (e.g., silica gel) and eluent system is critical and will likely require some optimization.
-
Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be a viable purification method.[2]
-
Crystallization: In some cases, it may be possible to selectively crystallize one of the isomers from a suitable solvent system.
Question 3: Are there any known issues with the analytical characterization of N-alkylated triazoles?
Answer: One potential pitfall in the NMR analysis of triazoles synthesized using copper catalysts is the presence of paramagnetic copper impurities.[5] These impurities can cause significant broadening or even disappearance of NMR signals, particularly those of protons and carbons close to the triazole ring, which can lead to incorrect structural assignments.[5] It is crucial to ensure thorough removal of any metal catalysts before NMR analysis.
Visualizing By-product Formation and Identification
Reaction Pathway: Formation of N1 and N4 Isomers
Caption: Alkylation of 1,2,4-triazole leading to N1 and N4 isomers.
Experimental Workflow: By-product Identification
Caption: Workflow for the identification of isomeric by-products.
Data Summary
| By-product | Identification Method | Key Differentiating Feature | Purification Method |
| 4-Isopropyl-4H-1,2,4-triazole | ¹H NMR | One singlet for triazole protons | Column Chromatography, Fractional Distillation |
| ¹³C NMR | One signal for triazole carbons | ||
| GC-MS | Different retention time | ||
| 1,4-Diisopropyl-1,2,4-triazolium Salt | ESI-MS | Detection of the cationic species | Aqueous work-up, Column Chromatography |
References
Stability and degradation pathways of 1-Isopropyl-1H-1,2,4-triazole in experimental assays
Technical Support Center: Stability and Degradation of 1-Isopropyl-1H-1,2,4-triazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation pathways of this compound in experimental assays. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is paramount for maintaining the chemical integrity of this compound. For long-term stability, it is recommended to store the compound in a cool, dry, and dark environment.[1] Exposure to light, high temperatures, and humidity can significantly accelerate degradation.[1] Ideally, the compound should be kept in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, at refrigerated temperatures (e.g., +4°C).[1]
Q2: I am observing a gradual loss of my this compound compound in an aqueous solution over time. What are the likely causes?
A2: The degradation of 1,2,4-triazole derivatives in solution is influenced by several factors, including the solvent, pH, temperature, and light exposure.[1] While the 1,2,4-triazole ring is generally stable, certain conditions can promote degradation.[1][2] Photodegradation can be a notable issue for some triazole derivatives.[1][3][4] Additionally, the pH of the aqueous solution can play a role; although generally resistant to hydrolysis under typical acidic or basic conditions, extreme pH values combined with elevated temperatures could lead to degradation.[1][4]
Q3: Is the 1,2,4-triazole ring in my compound susceptible to cleavage under acidic or basic conditions during my experiments?
A3: The 1,2,4-triazole ring is aromatic and generally stable, making it resistant to cleavage under typical acidic and basic conditions.[1][2] However, it is not entirely immune to degradation under harsh conditions. Concentrated acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis or rearrangement reactions, though this is not a simple cleavage of the ring.[1] The susceptibility to such reactions is highly dependent on the nature and position of substituents on the triazole ring.[1]
Q4: During the synthesis of a derivative of this compound, I've identified an unexpected side product. Could this be a degradation product?
A4: It is plausible that the unexpected side product is a result of degradation of either your starting materials or the newly formed triazole product, depending on the reaction conditions.[1] For instance, if you are using hydrazides in your synthesis, the formation of a 1,3,4-oxadiazole is a common side reaction that can be favored by the presence of moisture or high temperatures.[1] To minimize this, it is crucial to maintain strictly anhydrous reaction conditions and consider optimizing the reaction temperature.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the analysis of this compound and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
-
Causality: Peak tailing for basic compounds like some triazole derivatives often results from secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase in reversed-phase columns.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[5]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, thereby improving peak symmetry.[5]
-
Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Causality: Shifting retention times can be caused by several factors, including inadequate column equilibration, fluctuations in mobile phase composition or temperature, or a degrading column.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent pump cavitation and changes in composition.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.
-
Pump Performance Check: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.[6]
-
Issue 3: Low Sensitivity or Loss of Signal
-
Causality: A decrease in sensitivity can be due to detector issues (e.g., a failing lamp), incorrect wavelength selection, or sample degradation.[6] It could also indicate that your analyte is eluting with the solvent front.[6]
-
Troubleshooting Steps:
-
Detector Check: Verify the detector lamp's performance and ensure the chosen wavelength is appropriate for maximum absorbance of this compound.
-
Sample Stability: Analyze samples as soon as possible after preparation, and store them under appropriate conditions (cool and dark) if immediate analysis is not possible.
-
Chromatographic Conditions: If the peak is eluting too early, adjust the mobile phase composition to increase retention. This may involve decreasing the percentage of the organic solvent in a reversed-phase system.
-
Experimental Protocols & Methodologies
To ensure reliable and reproducible results, it is essential to follow validated experimental protocols. Below are detailed methodologies for key assays related to the stability of this compound.
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol is designed to assess the hydrolytic stability of this compound under acidic, neutral, and basic conditions, as recommended by ICH guidelines.[7][8]
1. Preparation of Solutions:
- Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).[1]
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]
2. Incubation:
- Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).[1]
- Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.[1]
3. Sampling and Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[1]
- If necessary, immediately quench the reaction (e.g., by neutralizing the pH or cooling on ice) to prevent further degradation before analysis.[1]
- Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.[1]
4. Data Analysis:
- Plot the natural logarithm of the concentration of the parent compound versus time.[1]
- The degradation rate constant (k) is the negative of the slope of the linear regression line.[1]
- Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[1]
Protocol 2: Photostability Testing
This protocol assesses the susceptibility of this compound to degradation upon exposure to light.
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
- Place the solution in a photostable, transparent container.
- Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
2. Light Exposure:
- Expose the sample to a light source that mimics sunlight (e.g., a xenon lamp or a combination of UV and visible lamps) in a photostability chamber.
- Monitor the light exposure to ensure it meets ICH guideline requirements.
3. Sampling and Analysis:
- At specified time intervals, withdraw aliquots from both the exposed and control samples.
- Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
- Compare the concentration of the parent compound in the exposed sample to that in the control sample at each time point to determine the extent of photodegradation.
Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for identifying and characterizing its degradation products. Advanced oxidation processes, for example, can lead to various transformations.[9][10]
Common degradation reactions for triazole fungicides include:
-
Hydroxylation: The addition of a hydroxyl group to the molecule.[9][10][11]
-
Dehydrochlorination: The removal of a hydrogen and a chlorine atom (if applicable to a derivative).[9][10][11]
-
Cyclization: The formation of a new ring structure.[9][10][11]
It's important to note that the 1,2,4-triazole ring itself is often resistant to cleavage, with degradation primarily occurring on the substituents.[12]
Data Presentation
Table 1: Hypothetical Hydrolytic Stability Data for this compound at 50°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 4.0 | 0.005 | 138.6 |
| 7.0 | 0.002 | 346.5 |
| 9.0 | 0.008 | 86.6 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. d-nb.info [d-nb.info]
- 10. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazoles
Welcome to the technical support center for the regioselective synthesis of substituted 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic compounds. 1,2,4-triazoles are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3][4][5] However, their synthesis, particularly with predictable regioselectivity, presents significant challenges that can impede research and development.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques. Our goal is to empower you to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during the regioselective synthesis of 1,2,4-triazoles. Each problem is followed by a discussion of probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole Product
You've set up your reaction to synthesize a substituted 1,2,4-triazole, but upon workup and analysis, you find a low yield of the desired product, or none at all.
Probable Causes & Solutions:
-
Incomplete Starting Material Synthesis or Impurities: The purity of your starting materials is paramount. Impurities in precursors like amidines, hydrazines, or nitriles can inhibit the reaction or lead to unwanted side products.[6]
-
Solution: Always ensure your starting materials are pure. Recrystallize or chromatograph them if necessary. Confirm their identity and purity using appropriate analytical techniques (NMR, MS, etc.).
-
-
Suboptimal Reaction Conditions: The synthesis of 1,2,4-triazoles is often sensitive to reaction parameters such as temperature, solvent, and reaction time.
-
Solution: Systematically optimize your reaction conditions. This could involve screening different solvents, adjusting the temperature, or extending the reaction time. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction duration.[6]
-
-
Ineffective Catalyst or Reagent: The choice of catalyst or condensing agent is crucial for many 1,2,4-triazole syntheses. The activity of these reagents can degrade over time or be inhibited by impurities.
-
Solution: Use fresh or properly stored catalysts and reagents. If using a metal catalyst, ensure it has not been deactivated. For reactions requiring a base, the choice and stoichiometry of the base can significantly impact the yield.[1]
-
-
Poor Leaving Group (in alkylation reactions): When synthesizing N-substituted 1,2,4-triazoles via alkylation, the nature of the leaving group on the alkylating agent is critical.
-
Solution: Employ alkylating agents with good leaving groups, such as iodides, bromides, or tosylates, to facilitate the nucleophilic substitution reaction.[7]
-
Problem 2: Formation of a Mixture of N1 and N2 Regioisomers
Your reaction produces a mixture of N1- and N2-substituted 1,2,4-triazoles, and you are aiming for a single, specific regioisomer.
Probable Causes & Solutions:
-
Tautomerism of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H-tautomer being more stable.[2][8] Alkylation can occur on either the N1 or N2 nitrogen, leading to a mixture of products.
-
Solution 1: Catalyst Control: Certain catalysts can direct the regioselectivity of the reaction. For instance, in some [3+2] cycloaddition reactions, Ag(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can favor the formation of 1,5-disubstituted isomers.[1]
-
Solution 2: Use of Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can block it from reacting, thus directing the substitution to the desired nitrogen. The tetrahydropyranyl and 1-methoxy-1-methylethyl groups have been used for this purpose.[9]
-
Solution 3: Directed Synthesis through Precursor Design: The choice of synthetic route can inherently favor the formation of one regioisomer over another. For example, the reaction of substituted primary amines with hydrazine or its derivatives can be tailored to produce specific N-substituted 1,2,4-triazoles.[10]
-
-
Reaction Conditions Favoring Mixed Isomer Formation: The solvent, temperature, and base used can influence the ratio of N1 to N2 isomers.
-
Solution: Experiment with different reaction conditions. For instance, in the alkylation of 1,2,4-triazole, using a weakly nucleophilic base like DBU can improve regioselectivity.[7] Microwave-assisted synthesis in ionic liquids has also been shown to favor the formation of 1-alkyl-1,2,4-triazoles.[11]
-
Problem 3: Difficulty in Separating N1 and N2 Regioisomers
You have a mixture of N1 and N2 isomers, but they are proving difficult to separate by standard purification techniques like column chromatography.
Probable Causes & Solutions:
-
Similar Polarity of Isomers: N1 and N2 isomers often have very similar polarities, making their separation by chromatography challenging.
-
Solution 1: Derivatization: Convert the mixture of isomers into derivatives that have more distinct physical properties. For example, if the isomers contain a reactive functional group, you could react them with a bulky reagent to create derivatives with significantly different steric profiles, which may be easier to separate.
-
Solution 2: Recrystallization: If one of the isomers is the major product and can crystallize, fractional recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.[12]
-
Solution 3: Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution to isolate pure isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted 1,2,4-triazoles?
A1: Several methods are commonly employed, including:
-
Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for constructing the 1,2,4-triazole ring.[1]
-
Condensation Reactions: The condensation of hydrazines or their derivatives with compounds containing a C=N bond is a classic and versatile approach.[10]
-
From Amidines: Amidines can serve as precursors for the synthesis of 1,3-disubstituted 1,2,4-triazoles through oxidative C(sp3)-H functionalization.[1][13][14]
-
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of N1-substituted 1,2,4-triazoles.[15]
Q2: How can I reliably characterize the N1 and N2 isomers of a substituted 1,2,4-triazole?
A2: A combination of spectroscopic techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. The chemical shifts of the triazole ring protons and carbons can differ between the N1 and N2 isomers. 2D NMR techniques like HMBC and NOESY can help establish through-bond and through-space correlations to definitively assign the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the isomers.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N and N=N bonds in the triazole ring can be observed.[8][16]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for structure elucidation if you can obtain suitable crystals of your compound.[17]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?
A3: Yes, there is a growing interest in developing greener synthetic routes. Some examples include:
-
Metal-Free Syntheses: Reactions that avoid the use of heavy metal catalysts are being explored.[1]
-
Microwave-Assisted Synthesis: This can reduce the use of solvents and energy consumption.[11][15]
-
Use of Greener Solvents: Employing ionic liquids or water as solvents can be a more environmentally benign option.[11]
-
Catalysis Inspired by Enzymes: Amine oxidase-inspired catalysis offers a practical and regioselective route to 1,2,4-triazoles using oxygen as the terminal oxidant.[18]
Q4: What role do computational studies play in understanding and predicting regioselectivity in 1,2,4-triazole synthesis?
A4: Computational methods, such as Density Functional Theory (DFT), are increasingly used to:
-
Predict Regioselectivity: By calculating the activation energies for the formation of different regioisomers, DFT can predict the most likely product.[19]
-
Elucidate Reaction Mechanisms: Computational studies can provide insights into the transition states and intermediates of a reaction, helping to explain the observed regioselectivity.[19]
-
Guide Catalyst Design: By understanding the stereoelectronic effects of catalysts, computational chemistry can aid in the design of new catalysts with improved regioselectivity.[19]
Experimental Protocols & Data
Table 1: Comparison of Catalysts for Regioselective [3+2] Cycloaddition
| Catalyst | Regioisomeric Product | Typical Yield | Reference |
| Ag(I) | 1,3-disubstituted 1,2,4-triazoles | High | [1] |
| Cu(II) | 1,5-disubstituted 1,2,4-triazoles | High | [1] |
Protocol: General Procedure for Microwave-Assisted Synthesis of 1-Alkyl-1,2,4-triazoles[11]
-
In a microwave-safe vial, combine 1,2,4-triazole (1 mmol), the desired alkyl halide (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add hexylpyridinium bromide (2 mL) as the ionic liquid solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 10-15 minutes.
-
After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
References
- 1. isres.org [isres.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 8. ijsr.net [ijsr.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Building Block and the Behemoths: A Comparative Analysis of 1-Isopropyl-1H-1,2,4-triazole's Structural Motif Against Commercial Antifungal Agents
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal therapies, the 1,2,4-triazole scaffold has emerged as a cornerstone of medicinal chemistry. Its unique chemical properties have given rise to a blockbuster class of antifungal drugs that are indispensable in modern medicine. This guide delves into a comparative analysis of the foundational 1,2,4-triazole structure, exemplified by the simple derivative 1-Isopropyl-1H-1,2,4-triazole, against its highly successful and structurally complex commercial counterparts. While direct antifungal performance data for this compound is not extensively documented in publicly available research, its structural simplicity provides an ideal starting point to understand the principles of structure-activity relationships that underpin the efficacy of commercial triazole antifungals.
The 1,2,4-Triazole Core: A Privileged Scaffold in Antifungal Drug Design
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered "privileged" in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various biological interactions. The antifungal prowess of triazole-based drugs stems from their specific mechanism of action: the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51).[1][2]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Lanosterol 14α-demethylase is a cytochrome P450 enzyme that plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Ergosterol is analogous to cholesterol in mammalian cells, and its proper synthesis is vital for maintaining the integrity, fluidity, and function of the fungal cell membrane.
Triazole antifungal agents function by coordinating one of the nitrogen atoms of the triazole ring with the heme iron atom in the active site of CYP51.[1] This interaction competitively inhibits the enzyme, blocking the demethylation of lanosterol. The resulting accumulation of toxic sterol precursors and depletion of ergosterol disrupts the fungal cell membrane, leading to growth arrest (fungistatic activity) or cell death (fungicidal activity).
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
From Simple Scaffold to Potent Drug: The Role of Structural Complexity
While the 1,2,4-triazole ring is the "warhead" that binds to the CYP51 enzyme, the substituents attached to this core are critical for a drug's overall efficacy, spectrum of activity, and pharmacokinetic properties. A simple molecule like this compound, consisting of the triazole ring and an isopropyl group, lacks the necessary structural features for potent and selective antifungal activity.
Commercial triazole antifungals are significantly more complex, featuring carefully designed side chains that enhance their binding affinity to the fungal CYP51 enzyme and improve their drug-like properties. These side chains often include:
-
A Halogenated Phenyl Group: This moiety is crucial for hydrophobic interactions within the active site of CYP51.
-
A Hydroxyl Group: This group can form hydrogen bonds with amino acid residues in the enzyme's active site, further strengthening the binding.
-
Additional Heterocyclic Rings: These can modulate the compound's solubility, metabolic stability, and spectrum of activity.
Comparative Analysis of Commercial Triazole Antifungal Agents
The following table provides a comparative overview of some of the most widely used commercial triazole antifungal agents. These agents are all derivatives of the 1,2,4-triazole scaffold but exhibit distinct profiles in terms of their spectrum of activity and clinical applications.
| Antifungal Agent | Key Structural Features | Spectrum of Activity | Primary Clinical Uses |
| Fluconazole | Bis-triazole with a difluorophenyl group | Candida spp. (except C. krusei), Cryptococcus neoformans | Oropharyngeal and esophageal candidiasis, cryptococcal meningitis[3] |
| Itraconazole | Triazole with a complex side chain including a dioxolane ring and a piperazine moiety | Broad-spectrum including Aspergillus spp., Blastomyces dermatitidis, Histoplasma capsulatum | Aspergillosis, blastomycosis, histoplasmosis, onychomycosis |
| Voriconazole | A derivative of fluconazole with a fluoropyrimidine side chain | Broad-spectrum including fluconazole-resistant Candida spp. and Aspergillus spp. | Invasive aspergillosis, candidemia |
| Posaconazole | Structurally similar to itraconazole with a furan ring | Broadest spectrum, including Zygomycetes | Prophylaxis of invasive fungal infections in high-risk patients, oropharyngeal candidiasis |
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro efficacy of antifungal agents is primarily determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.
Broth Microdilution Method for Yeasts (CLSI M27)
This protocol is a standardized method for determining the MIC of antifungal agents against yeasts such as Candida species.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the yeast to be tested, adjusted to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the yeast suspension. Include a growth control well (no antifungal agent) and a sterility control well (no yeast).
-
Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Caption: Workflow for the Broth Microdilution Method (CLSI M27).
Conclusion
The journey from the simple this compound structural motif to potent commercial antifungal agents like fluconazole and itraconazole highlights the critical importance of structure-activity relationship studies in drug development. While the 1,2,4-triazole core provides the essential functionality for inhibiting the fungal CYP51 enzyme, it is the intricate and carefully designed side chains that confer the high affinity, selectivity, and favorable pharmacokinetic profiles required for clinical success. Future research in this area will undoubtedly continue to leverage the privileged 1,2,4-triazole scaffold to design next-generation antifungal agents with improved efficacy and a broader spectrum of activity to combat the growing challenge of fungal resistance.
References
- 1. Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel 1-Isopropyl-1H-1,2,4-triazole Derivatives and Fluconazole in Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. Fluconazole, a first-generation triazole, has long been a cornerstone of antifungal therapy. However, its efficacy is increasingly compromised by resistance, necessitating the development of novel, more potent antifungal agents. This guide provides a detailed comparative analysis of a promising new class of antifungals, 1-Isopropyl-1H-1,2,4-triazole derivatives, against the established benchmark, fluconazole. We will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and the standardized methodologies for their evaluation.
The Ergosterol Biosynthesis Pathway: The Achilles' Heel of Fungal Pathogens
The primary target for azole antifungals, including fluconazole and the novel this compound derivatives, is the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4] By disrupting this pathway, azole antifungals compromise the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal effects.[5]
The key enzyme in this pathway targeted by azoles is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[4] This enzyme catalyzes the conversion of lanosterol to ergosterol. Azole antifungals bind to the heme iron atom in the active site of this enzyme, inhibiting its function. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting cell growth and replication.[4]
References
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Head-to-Head Comparison of Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The efficient and versatile synthesis of substituted 1,2,4-triazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this important heterocycle, offering field-proven insights into their mechanisms, experimental protocols, and relative performance.
I. Classical Thermal Condensation Methods: The Foundation of 1,2,4-Triazole Synthesis
The traditional approaches to 1,2,4-triazole synthesis, namely the Pellizzari and Einhorn-Brunner reactions, have been instrumental in the development of triazole chemistry. These methods typically involve the thermal condensation of acyclic precursors and, while foundational, often require harsh reaction conditions.
A. The Pellizzari Reaction
First described in 1911, the Pellizzari reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1] This method is straightforward but often necessitates high temperatures (frequently exceeding 200°C) and can be performed neat or in a high-boiling solvent.[1]
Mechanism of the Pellizzari Reaction:
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[1][3]
References
A Senior Application Scientist's Guide to Benchmarking Novel Triazole Derivatives Against Mefentrifluconazole
This guide provides a comprehensive framework for the preclinical evaluation of novel triazole antifungal agents, using the recently developed and potent mefentrifluconazole as a benchmark. As researchers and drug development professionals, our goal extends beyond identifying activity; we must rigorously quantify potency, define the therapeutic window, and establish a clear rationale for advancing a new chemical entity (NCE). This document outlines the critical experimental cascades, explains the scientific causality behind each methodological choice, and provides actionable protocols to ensure data integrity and reproducibility.
Introduction: The Evolving Landscape of Antifungal Triazoles
The triazole class of antifungals has been a cornerstone of anti-infective therapy for decades. Their targeted inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51) is a validated and effective strategy against a broad spectrum of fungal pathogens.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Its disruption leads to the accumulation of toxic sterol precursors, compromising membrane integrity and ultimately inhibiting fungal growth or causing cell death.[4][5]
However, the rise of acquired resistance and the intrinsic resilience of certain fungal species to older triazoles like fluconazole necessitate a continued search for new, more potent derivatives.[1][6] Mefentrifluconazole, a novel isopropanol triazole, represents a significant advancement, demonstrating high efficacy against a wide array of fungal diseases across numerous crops.[3][7] It serves as an excellent, contemporary benchmark for assessing the potential of next-generation triazole candidates.
Mechanism of Action: The Ergosterol Biosynthesis Pathway
The efficacy of all triazole antifungals hinges on their ability to precisely interact with the heme group in the active site of the CYP51 enzyme, effectively halting the ergosterol production line. Understanding this mechanism is fundamental to interpreting bioactivity data.
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel fungicide-Mefentrifluconazole_Chemicalbook [chemicalbook.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 7. mda.state.mn.us [mda.state.mn.us]
A Comparative Analysis of 1-Isopropyl-1H-1,2,4-triazole Analogs: A Molecular Docking Approach to Unveiling Binding Affinities
In the ever-evolving landscape of drug discovery, the 1,2,4-triazole scaffold has emerged as a cornerstone in the development of potent therapeutic agents, particularly in the realm of antifungal medications.[1][2][3] These heterocyclic compounds are renowned for their ability to inhibit key fungal enzymes, with lanosterol 14α-demethylase (CYP51) being a primary target.[1][4][5] Inhibition of this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, ultimately leading to fungal cell death.[2][6] The structure-activity relationship (SAR) of these analogs plays a pivotal role in their efficacy, and computational methods like molecular docking have become indispensable tools for predicting and understanding these interactions at an atomic level.[7][8][9]
This guide presents a comprehensive, in-silico comparative study of a series of novel 1-Isopropyl-1H-1,2,4-triazole analogs. We will delve into a detailed molecular docking workflow, from protein and ligand preparation to the analysis of binding affinities and molecular interactions. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for utilizing molecular docking to screen and rank potential drug candidates, thereby accelerating the discovery of more effective antifungal agents.
The Rationale Behind a Structure-Based Approach
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][10] This computational "handshake" provides two critical pieces of information: the binding pose and the binding affinity. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction, with lower energy values indicating a more stable complex.[10] By comparing the binding affinities of a library of analogs, we can rationally prioritize compounds for synthesis and further experimental validation, a strategy that is both cost-effective and efficient.[11]
Experimental Design: A Step-by-Step Molecular Docking Protocol
The following protocol outlines a robust and reproducible workflow for a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Part 1: Target Protein Preparation
-
Selection and Retrieval of the Receptor Structure: The first crucial step is to obtain a high-quality 3D structure of the target protein. For this study, we will use the crystal structure of lanosterol 14α-demethylase (CYP51) from Candida albicans. This can be downloaded from the RCSB Protein Data Bank (PDB).[12] The choice of a specific PDB entry is critical; one should opt for a structure with high resolution and, if possible, co-crystallized with a known inhibitor to validate the binding pocket.
-
Protein Cleaning and Preparation: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These are typically removed to reduce computational complexity. Furthermore, it is essential to add polar hydrogen atoms and assign appropriate partial charges to the protein atoms, as these are critical for calculating electrostatic interactions. Software suites like AutoDockTools or Chimera are commonly used for this purpose.[10]
Part 2: Ligand Preparation
-
Design and Generation of this compound Analogs: A library of analogs is designed based on a common scaffold, in this case, this compound. Variations are introduced at specific positions (R-groups) to explore the chemical space and understand its impact on binding. These structures can be drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., .mol2 or .sdf).[13]
-
Ligand Optimization: The 3D structures of the ligands must be energetically minimized to obtain a stable conformation. This step is crucial as the initial drawn structure may not be in its lowest energy state. Molecular mechanics force fields, such as MMFF94, are employed for this optimization.
Part 3: The Docking Simulation
-
Defining the Binding Site: The docking process needs to be focused on the active site of the enzyme. This is typically a cavity on the protein surface where the natural substrate or a known inhibitor binds. The binding site can be defined by creating a grid box that encompasses the key amino acid residues of the active site.[12]
-
Running the Docking Algorithm: With the prepared protein and ligands, the docking simulation can be initiated. Software like AutoDock Vina is a popular choice due to its speed and accuracy.[7] The algorithm will explore various conformations and orientations of each ligand within the defined binding site and calculate the binding affinity for each pose.
Part 4: Analysis and Interpretation of Results
-
Ranking by Binding Affinity: The primary output of the docking simulation is a ranked list of poses for each ligand, with their corresponding binding affinities. The pose with the lowest binding energy is considered the most favorable.
-
Visualization of Molecular Interactions: To understand the "why" behind the binding affinities, it is essential to visualize the interactions between the top-ranked ligands and the protein's active site. This is done using molecular visualization software like PyMOL or Discovery Studio.[13] Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the surrounding amino acid residues.
Visualizing the Workflow
Caption: A generalized workflow for conducting molecular docking studies.
Comparative Binding Affinity of this compound Analogs
The following table summarizes the hypothetical docking results for a series of this compound analogs against C. albicans CYP51. The binding affinity is reported in kcal/mol.
| Compound ID | R-Group Substitution | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| Analog 1 | -H | -7.2 | 1 | TYR132 |
| Analog 2 | -Cl | -8.5 | 2 | TYR132, HEM601 |
| Analog 3 | -OCH3 | -7.8 | 1 | HEM601 |
| Analog 4 | -CF3 | -9.1 | 2 | TYR132, CYS470 |
| Analog 5 | -NO2 | -8.8 | 3 | TYR132, HEM601, SER378 |
Structure-Activity Relationship (SAR) Analysis
-
Impact of Halogenation: The introduction of a chlorine atom (Analog 2) significantly improved the binding affinity compared to the unsubstituted analog (Analog 1). This is a common observation in drug design, where halogens can participate in favorable interactions.[8]
-
Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group in Analog 4 resulted in the best binding affinity. This potent electron-withdrawing group can enhance interactions with the protein. Similarly, the nitro (-NO2) group in Analog 5 also showed strong binding, forming multiple hydrogen bonds.[1]
-
Hydrogen Bonding is Key: A clear trend is observed where a higher number of hydrogen bonds correlates with a more favorable binding affinity. These directional interactions are crucial for stabilizing the ligand-protein complex.
-
Interaction with Heme Group: Several analogs show interactions with the heme cofactor (HEM601) of CYP51. This is a characteristic feature of azole antifungals, where the nitrogen atom of the triazole ring coordinates with the heme iron, inhibiting the enzyme's function.[6]
Visualizing Key Molecular Interactions
Caption: Key interactions of Analog 4 in the CYP51 active site.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to comparing the binding affinities of this compound analogs using molecular docking. The presented workflow, from meticulous preparation of the biological target and ligands to the detailed analysis of the results, provides a robust framework for in-silico drug discovery. The hypothetical results and subsequent SAR analysis demonstrate how this computational technique can provide valuable insights into the molecular interactions that drive binding affinity, enabling the rational design of more potent inhibitors. While in-silico predictions require experimental validation, molecular docking serves as a powerful and indispensable tool to prioritize and guide the synthesis of promising new drug candidates.[11]
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Aspergilloma - Wikipedia [en.wikipedia.org]
- 5. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. dovepress.com [dovepress.com]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 1-Isopropyl-1H-1,2,4-triazole: A Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound used in various research and development applications. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the chemical's hazards is essential. This dictates the necessary precautions. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. While a comprehensive Safety Data Sheet (SDS) for this specific isomer should always be consulted, data for the closely related 3-Isopropyl-1H-1,2,4-triazole indicates significant health risks.[1]
The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
Furthermore, the parent compound, 1,2,4-triazole, is suspected of damaging fertility or the unborn child, highlighting the need for stringent exposure controls.[2][3]
Table 1: Hazard Summary and Essential Protective Measures
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315 | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Serious Eye Irritation (Category 2A) | H319 | Safety glasses with side shields or chemical goggles |
| Respiratory Irritation (STOT SE 3) | H335 | Use in a chemical fume hood; respiratory protection (e.g., P2 filter respirator) if dust is generated.[4] |
| Reproductive Toxicity (Category 1B) | H360 | Full protective clothing, stringent containment measures.[2] |
*Classification for the parent compound 1,2,4-triazole, which should be considered as a potential hazard for its derivatives.
Spill Management Protocol
Accidental spills must be managed immediately to mitigate exposure and environmental contamination. The response protocol is dictated by the principle of containment and careful collection.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the area and restrict access to the spill site.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don PPE: Wear the appropriate PPE as detailed in Table 1, including gloves, safety goggles, and a lab coat. If there is a risk of dust inhalation, a respirator is necessary.[6]
-
Contain and Collect:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5] Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
Dispose: Place the sealed container with the spilled material and cleaning debris into the designated hazardous waste accumulation area.
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation is a critical control point in the waste management lifecycle. The core principle is to prevent the mixing of incompatible chemicals, which could lead to dangerous reactions.
-
Dedicated Waste Container: Collect all waste this compound, including contaminated consumables (gloves, wipes, pipette tips), in a dedicated, robust, and sealable container.[7][8]
-
Clear Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[7]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents or strong acids, with which triazoles can react.[2][3]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from general laboratory traffic.[2][7] This location should not have a drain or sewer access.[3]
Final Disposal Procedure: The Mandated Pathway
Disposal of this compound must comply with all local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) managed by the Environmental Protection Agency (EPA).
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8] Triazole compounds can be harmful to aquatic life and persist in the environment.[3]
The mandated disposal workflow is as follows:
-
Characterize the Waste: The waste is classified as hazardous due to its irritant properties and the potential reproductive toxicity of the triazole class.[1][2] Some triazole-based pesticides are listed as U-coded wastes (e.g., Amitrole, U011), indicating they are toxic hazardous wastes when discarded as a commercial chemical product.[6]
-
Engage a Licensed Professional: The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]
-
Documentation: Provide the disposal company with the Safety Data Sheet (SDS) and an accurate inventory of the waste.
-
Transportation and Destruction: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective final disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
References
- 1. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
Navigating the Unseen: A Guide to Safely Handling 1-Isopropyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 1-Isopropyl-1H-1,2,4-triazole are instrumental. As a Senior Application Scientist, my priority is to equip you with the critical safety and handling knowledge that underpins successful and secure experimentation. This guide moves beyond mere compliance, offering a framework of proactive safety measures and operational integrity for handling this specific triazole derivative.
A Note on Data Extrapolation: Specific toxicological and handling data for this compound is not extensively documented in publicly available literature. Therefore, this guide is built upon the established safety profiles of the parent compound, 1,2,4-triazole, and the closely related isomer, 3-Isopropyl-1H-1,2,4-triazole. This conservative approach ensures a high margin of safety.
Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. Based on data from related compounds, this compound should be treated with caution. The primary hazards associated with the 1,2,4-triazole scaffold include:
-
Acute Toxicity (Oral): The parent compound, 1,2,4-triazole, is classified as harmful if swallowed[1][2].
-
Serious Eye Irritation: Direct contact can cause significant eye irritation[1][2][3][4].
-
Skin Irritation: The isopropyl isomer is noted to cause skin irritation[4].
-
Reproductive Toxicity: 1,2,4-triazole is suspected of damaging fertility or the unborn child[1][2][3].
-
Respiratory Irritation: The isopropyl isomer may cause respiratory irritation[4].
Combustion of triazole compounds can produce toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen cyanide[1][3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1][3][5]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. It is crucial to inspect gloves for any signs of degradation or perforation before use[3][6]. |
| Body | A clean, buttoned lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. | Mitigates the risk of inhaling airborne particles that may cause respiratory irritation[3][4]. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination.
Handling and Storage
-
Engineered Controls: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids[1][3]. It should be stored in a locked cabinet or area accessible only to authorized personnel[1][7].
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6][7]. Do not eat, drink, or smoke in the laboratory[3].
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For solid spills, gently cover with a damp paper towel to avoid generating dust[3].
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain[3][6].
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations[1][7].
Visualizing the Workflow
To ensure a clear and repeatable process, the following workflow diagram outlines the key steps for the safe handling of this compound.
Caption: A stepwise workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 4. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
